molecular formula C21H20Cl2N10O B610978 SR-4835

SR-4835

Numéro de catalogue: B610978
Poids moléculaire: 499.4 g/mol
Clé InChI: FSELUFUYNUNZKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SR-4835 is a highly selective dual inhibitor of CDK12 and CDK13, which disables triple-negative breast cancer (TNBC) cells. Mechanistically, inhibition or loss of CDK12/CDK13 triggers intronic polyadenylation site cleavage that suppresses the expression of core DNA damage response proteins. This provokes a "BRCAness" phenotype that results in deficiencies in DNA damage repair, promoting synergy with DNA-damaging chemotherapy and PARP inhibitors.

Propriétés

IUPAC Name

N-[(5,6-dichloro-1H-benzimidazol-2-yl)methyl]-9-(1-methylpyrazol-4-yl)-2-morpholin-4-ylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N10O/c1-31-10-12(8-26-31)33-11-25-18-19(29-21(30-20(18)33)32-2-4-34-5-3-32)24-9-17-27-15-6-13(22)14(23)7-16(15)28-17/h6-8,10-11H,2-5,9H2,1H3,(H,27,28)(H,24,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSELUFUYNUNZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2C=NC3=C(N=C(N=C32)N4CCOCC4)NCC5=NC6=CC(=C(C=C6N5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to SR-4835 as a Molecular Glue for Cyclin K Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-4835 is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13. Beyond its kinase inhibition activity, this compound functions as a molecular glue, inducing the degradation of cyclin K, the regulatory partner of CDK12. This targeted protein degradation is achieved by promoting the formation of a ternary complex between the CDK12-cyclin K complex and the CUL4-RBX1-DDB1 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of key quantitative data.

Mechanism of Action: A Molecular Glue Approach

This compound acts as a molecular glue by inducing proximity between the CDK12-cyclin K complex and the DDB1 component of the CUL4 E3 ubiquitin ligase complex.[1][2][3][4] This interaction is facilitated by the benzimidazole side-chain of this compound, which is crucial for its molecular glue activity.[1][3] The formation of this ternary complex leads to the polyubiquitination of cyclin K, marking it for degradation by the 26S proteasome.[2][3] This degradation of cyclin K results in the inactivation of the CDK12-cyclin K complex, which plays a critical role in the regulation of transcription and DNA damage repair.[1][2][4]

Signaling Pathway of this compound-Mediated Cyclin K Degradation

SR4835_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation SR4835 This compound CDK12_CycK CDK12-Cyclin K Complex SR4835->CDK12_CycK Binds to CDK12 Ternary_Complex CDK12-CycK :: this compound :: DDB1 DDB1 DDB1 CDK12_CycK->DDB1 This compound induced proximity Proteasome 26S Proteasome CDK12_CycK->Proteasome Targeted for Degradation CUL4_RBX1 CUL4-RBX1 DDB1->CUL4_RBX1 Part of E3 Ligase Proteasome->CDK12_CycK Degrades Cyclin K Ub Ubiquitin (Ub) Ub->CDK12_CycK Polyubiquitination of Cyclin K Ternary_Complex->Ub Recruits E3 Ligase Activity caption This compound Signaling Pathway

Caption: Mechanism of this compound as a molecular glue.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy of this compound
ParameterValueCell LineNotesReference
IC50 (CDK12) 99 nM-In vitro kinase assay.[5][6]
Kd (CDK12) 98 nM-In vitro binding assay.[5][6]
Kd (CDK13) 4.9 nM-In vitro binding assay.[5][6]
DC50 (Cyclin K) ~90 nMA549Concentration for 50% degradation after 2 hours.[3]
Cyclin K Half-life 47.8 minA375In the presence of 1 µM this compound.[1]
Cyclin K Half-life >120 minA375In the presence of DMSO (control).[1]
Table 2: Cellular Proliferation IC50 Values for this compound
Cell LineIC50 (nM)Cancer TypeReference
A37558 nMMelanoma[1]
Colo82980.7 - 160.5 nMMelanoma[7]
WM16480.7 - 160.5 nMMelanoma[7]
WM983A80.7 - 160.5 nMMelanoma[7]
WM983B80.7 - 160.5 nMMelanoma[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_0 Cellular Assays cluster_1 Molecular Interaction Assays Cell_Culture Cell Culture (e.g., A375, MDA-MB-231) Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (MTT / CellTiter-Glo) Treatment->Viability Lysis Cell Lysis Treatment->Lysis Immunoblot Immunoblotting Lysis->Immunoblot CoIP Co-Immunoprecipitation Lysis->CoIP Ubiquitination In Vivo Ubiquitination Assay Lysis->Ubiquitination WB_Analysis Western Blot Analysis CoIP->WB_Analysis Ubiquitination->WB_Analysis caption Experimental Workflow

Caption: Workflow for characterizing this compound.

Cellular Viability Assay

Two common methods for assessing cell viability upon this compound treatment are the MTT and CellTiter-Glo® assays.

3.1.1. MTT Assay

This colorimetric assay measures the metabolic activity of cells.

  • Materials:

    • Cells of interest (e.g., A375 melanoma cells)

    • 96-well tissue culture plates

    • Complete growth medium

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a desired density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time period (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

3.1.2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Materials:

    • Cells of interest

    • Opaque-walled 96-well plates

    • Complete growth medium

    • This compound (dissolved in DMSO)

    • CellTiter-Glo® Reagent (Promega)

    • Luminometer

  • Protocol:

    • Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.

    • Treat cells with this compound for the desired duration.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

Immunoblotting

This technique is used to detect the levels of specific proteins, such as cyclin K, CDK12, and components of the ubiquitin-proteasome system.

  • Materials:

    • Treated cells

    • Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer apparatus and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cyclin K, anti-CDK12, anti-DDB1, anti-ubiquitin, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse cells in ice-cold lysis buffer.

    • Determine protein concentration of the lysates.

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C (dilutions to be optimized, e.g., 1:1000).

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the this compound-induced interaction between CDK12 and DDB1.

  • Materials:

    • Cells (potentially overexpressing tagged proteins of interest)

    • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

    • Antibody for immunoprecipitation (e.g., anti-CDK12 or anti-DDB1)

    • Protein A/G magnetic beads

    • Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

    • Elution Buffer (e.g., 2x Laemmli buffer)

  • Protocol:

    • Lyse cells in Co-IP lysis buffer.

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

    • Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer.

    • Elute the protein complexes from the beads by boiling in elution buffer.

    • Analyze the eluted proteins by immunoblotting.

In Vivo Ubiquitination Assay

This assay is used to detect the polyubiquitination of cyclin K upon this compound treatment.

  • Materials:

    • Cells (potentially co-transfected with HA-tagged ubiquitin)

    • This compound and proteasome inhibitor (e.g., MG132)

    • Denaturing Lysis Buffer (e.g., 1% SDS in PBS with protease inhibitors and N-ethylmaleimide (NEM))

    • Dilution Buffer (e.g., Triton X-100-containing buffer without SDS)

    • Antibody for immunoprecipitation (e.g., anti-cyclin K)

    • Protein A/G beads

    • Wash buffers of decreasing stringency

    • Elution buffer

  • Protocol:

    • Treat cells with this compound and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).

    • Lyse cells in denaturing lysis buffer and boil to dissociate non-covalent protein interactions.

    • Dilute the lysate with dilution buffer to reduce the SDS concentration.

    • Immunoprecipitate the protein of interest (cyclin K) as described in the Co-IP protocol.

    • Wash the beads extensively.

    • Elute the immunoprecipitated proteins.

    • Analyze the eluates by immunoblotting using an anti-ubiquitin or anti-HA antibody to detect the polyubiquitin chains on cyclin K.

References

SR-4835: A Technical Guide to its CDK12/CDK13 Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4835 is a potent and highly selective, ATP-competitive dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1] Its development as a chemical probe and potential therapeutic agent stems from its ability to induce a "BRCAness" phenotype in cancer cells, thereby sensitizing them to DNA-damaging agents and PARP inhibitors. This guide provides a comprehensive overview of the selectivity profile of this compound, detailing its activity against its primary targets and a broader range of kinases. It also outlines the experimental protocols used to determine these activities and visualizes the key mechanisms of action.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound has been rigorously characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: Potency of this compound against Primary Targets (CDK12 and CDK13)
TargetAssay TypeValueReference(s)
CDK12IC50 (ADP-Glo)99 ± 10.5 nM[2]
CDK12Kd (DiscoverX)98 nM[2]
CDK13Kd (Binding Assay)4.9 nM[1]
Table 2: Selectivity of this compound against a Panel of over 450 Kinases

This compound was profiled against a large panel of over 450 kinases at a concentration of 10 µM and was found to be highly selective for CDK12 and CDK13.[2] While the complete dataset is not publicly available in a tabular format, key off-targets with measurable binding affinities were identified.

Off-TargetAssay TypeKd ValueReference(s)
GSK3BBinding Affinity810 nM[2]
GSK3ABinding Affinity1.2 µM[2]
CDK6Binding Affinity5.1 µM[2]
Table 3: Activity of this compound against other CMGC Group Kinases

Further studies have investigated the selectivity of this compound against the CMGC group of kinases, which includes CDKs, MAPKs, GSK3, and CDK-like kinases.

KinaseInhibition ObservedIC50Reference(s)
CDK10Moderate, approximately 10-fold lower potency than for CDK12/13Not specified[3]
CDK7, CDK8, CDK9No significant inhibitory activityNot applicable[3]
DYRK familyNo significant inhibitory activityNot applicable[3]
HIPK familyNo significant inhibitory activityNot applicable[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are protocols for the key experiments used to characterize the selectivity profile of this compound.

In Vitro Kinase Inhibition Assay (Radioactive [32P]-ATP)

This assay directly measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.

Materials:

  • Recombinant active CDK12/CycK or CDK13/CycK complex

  • Kinase assay buffer (50 mM HEPES pH 7.6, 34 mM KCl, 7 mM MgCl2, 5 mM β-glycerol phosphate, 2.5 mM DTE)

  • [γ-32P]ATP

  • Cold ATP

  • Substrate (e.g., GST-tagged RNA Polymerase II C-terminal domain (GST-CTD))

  • This compound (serial dilutions)

  • SDS-PAGE loading dye

  • SDS-PAGE gels

  • Phosphorimager system

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, 0.2 µM of the recombinant kinase, and the desired concentration of this compound or DMSO vehicle control.

  • Pre-incubate the mixture for 5 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of cold ATP (final concentration 0.2 mM) and [γ-32P]ATP, along with the substrate (e.g., 100 µM pS7-CTD).

  • Incubate the reaction for 60 minutes at 30°C.

  • Terminate the reaction by adding SDS-PAGE loading dye.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate using a phosphorimager system.

  • Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value using a sigmoidal dose-response curve.[3]

ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant active CDK12/CycK

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., a generic kinase substrate)

  • This compound (serial dilutions)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Opaque-walled multiwell plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in a multiwell plate by adding the kinase, substrate, and kinase assay buffer.

  • Add serial dilutions of this compound or DMSO vehicle control to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the kinase reaction.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value from the dose-response curve.

KINOMEscan™ Broad Kinase Panel Screening (DiscoverX)

This is a competition binding assay used to determine the binding affinity of a compound to a large panel of kinases.

Materials:

  • DNA-tagged kinases

  • Immobilized, active-site directed ligands

  • This compound

  • Quantitative PCR (qPCR) reagents

Procedure:

  • A panel of DNA-tagged kinases is used.

  • In the absence of a competitor, the kinase binds to an immobilized ligand.

  • This compound is added as a competitor. If this compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

  • The amount of kinase bound to the solid support is measured via qPCR of the attached DNA tag.

  • The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates stronger binding of the test compound.

  • For compounds showing significant binding, a Kd (dissociation constant) is determined by running the assay with a range of compound concentrations.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Materials:

  • Cultured cells (e.g., a relevant cancer cell line)

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR thermocycler

  • Western blotting reagents (antibodies against the target protein and loading control)

Procedure:

  • Treat cultured cells with this compound or a vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension and heat the aliquots to a range of different temperatures in a PCR thermocycler for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thawing or with a lysis buffer.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of the target protein (e.g., CDK12) remaining in the soluble fraction by Western blotting.

  • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates that this compound has bound to and stabilized the target protein.

Mandatory Visualizations

Signaling Pathway of this compound Action

SR4835_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Transcriptional Machinery cluster_2 Downstream Effects This compound This compound CDK12/Cyclin K CDK12/Cyclin K This compound->CDK12/Cyclin K CDK13/Cyclin K CDK13/Cyclin K This compound->CDK13/Cyclin K Phosphorylation of RNA Pol II CTD (Ser2) Phosphorylation of RNA Pol II CTD (Ser2) CDK12/Cyclin K->Phosphorylation of RNA Pol II CTD (Ser2) CDK13/Cyclin K->Phosphorylation of RNA Pol II CTD (Ser2) RNA Pol II CTD RNA Pol II CTD Transcription Elongation Transcription Elongation Phosphorylation of RNA Pol II CTD (Ser2)->Transcription Elongation DDR Gene Expression (e.g., BRCA1, ATM) DDR Gene Expression (e.g., BRCA1, ATM) Transcription Elongation->DDR Gene Expression (e.g., BRCA1, ATM) BRCAness Phenotype BRCAness Phenotype DDR Gene Expression (e.g., BRCA1, ATM)->BRCAness Phenotype Increased Sensitivity to PARPi/Chemo Increased Sensitivity to PARPi/Chemo BRCAness Phenotype->Increased Sensitivity to PARPi/Chemo Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare Kinase, Substrate, and this compound dilutions B Incubate Kinase and this compound A->B C Initiate reaction with ATP and Substrate B->C D Incubate at 30°C C->D E Terminate Reaction D->E F Separate/Detect Product (e.g., SDS-PAGE or Luminescence) E->F G Data Analysis (IC50 determination) F->G Molecular_Glue_Mechanism cluster_0 Components cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation This compound This compound Ternary Complex\n(CDK12/CycK - this compound - DDB1) Ternary Complex (CDK12/CycK - this compound - DDB1) This compound->Ternary Complex\n(CDK12/CycK - this compound - DDB1) CDK12/Cyclin K CDK12/Cyclin K CDK12/Cyclin K->Ternary Complex\n(CDK12/CycK - this compound - DDB1) DDB1 DDB1 DDB1->Ternary Complex\n(CDK12/CycK - this compound - DDB1) CUL4-RBX1 E3 Ligase CUL4-RBX1 E3 Ligase Ubiquitination of Cyclin K Ubiquitination of Cyclin K CUL4-RBX1 E3 Ligase->Ubiquitination of Cyclin K Ternary Complex\n(CDK12/CycK - this compound - DDB1)->Ubiquitination of Cyclin K recruits Proteasomal Degradation of Cyclin K Proteasomal Degradation of Cyclin K Ubiquitination of Cyclin K->Proteasomal Degradation of Cyclin K

References

The Dual-Faceted Role of SR-4835 in DNA Damage Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). Its mechanism of action extends beyond simple kinase inhibition, revealing a sophisticated interplay with the DNA Damage Response (DDR) pathways that positions it as a promising therapeutic agent, particularly in oncology. This technical guide provides an in-depth analysis of this compound's role in DDR, detailing its molecular mechanisms, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action

This compound exerts its effects through two primary, interconnected mechanisms:

  • Inhibition of CDK12/13 Kinase Activity: As an ATP-competitive inhibitor, this compound directly blocks the catalytic activity of the CDK12/Cyclin K and CDK13/Cyclin K complexes. These complexes are crucial for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key process in transcriptional elongation and the regulation of gene expression. By inhibiting this phosphorylation, this compound disrupts the transcription of a specific subset of genes, many of which are integral to the DNA damage response.

  • Induction of Cyclin K Degradation (Molecular Glue Activity): In a distinct and equally critical function, this compound acts as a "molecular glue." It facilitates the formation of a ternary complex between CDK12/Cyclin K and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][2][3][4][5][6][7][8] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K. The degradation of Cyclin K further inactivates CDK12, amplifying the inhibitory effect on transcription of DDR genes.

The culmination of these actions is the downregulation of core DDR proteins, including BRCA1, RAD51, and ATM. This suppression of the DDR machinery creates a state of "BRCAness" or homologous recombination deficiency (HRD), rendering cancer cells highly susceptible to DNA-damaging agents and PARP inhibitors.[9][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound from various preclinical studies.

Table 1: Kinase Inhibitory Activity of this compound

TargetParameterValue (nM)
CDK12IC5099[12][13]
CDK12Kd98[12][13]
CDK13Kd4.9[12][13]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeParameterValue (nM)Reference
A375BRAF-mutated MelanomaIC50117.5[14]
Colo829BRAF-mutated MelanomaIC50104.5[14]
WM164BRAF-mutated MelanomaIC50109.6[14]
WM983ABRAF-mutated MelanomaIC5080.7[14]
WM983BBRAF-mutated MelanomaIC50160.5[14]
MDA-MB-231Triple-Negative Breast CancerN/A90 (concentration for ATM/RAD51 suppression)[2][12]
U87-MGGlioblastomaIC50Similar to Glioblastoma Stem Cells[15]

Table 3: Effect of this compound on DNA Damage Response Gene Expression

GeneEffectMethod of DetectionCell LineReference
ATMProtein levels suppressedWestern BlotMDA-MB-231[2][12]
RAD51Protein levels suppressedWestern BlotMDA-MB-231[2][12]
BRCA1mRNA and Protein levels decreasedqPCR, Western BlotA375[14]
XRCC2mRNA levels decreasedqPCRA375[14]
FANCImRNA levels decreasedqPCRA375[14]
FANCD2mRNA levels decreasedqPCRA375[14]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways and mechanisms affected by this compound.

SR4835_DDR_Pathway cluster_0 This compound Dual Mechanism cluster_1 Molecular Glue Mechanism SR4835 This compound CDK12_13 CDK12/13 SR4835->CDK12_13 Inhibition Transcription Transcription Elongation SR4835->Transcription Suppression RNAPII RNA Pol II-CTD CDK12_13->RNAPII Phosphorylation CyclinK Cyclin K DDR_Genes DDR Genes (BRCA1, RAD51, ATM, etc.) DDR_Proteins DDR Proteins DDR_Genes->DDR_Proteins HR_Repair Homologous Recombination Repair DDR_Proteins->HR_Repair pRNAPII p-RNA Pol II-CTD pRNAPII->Transcription Transcription->DDR_Genes Cell_Death Synergistic Cell Death PARPi_Chemo PARP Inhibitors DNA-damaging Chemo PARPi_Chemo->Cell_Death SR4835_glue This compound Ternary_Complex Ternary Complex SR4835_glue->Ternary_Complex CDK12_CycK CDK12/Cyclin K Complex CDK12_CycK->Ternary_Complex E3_Ligase CUL4-RBX1-DDB1 E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_CyclinK Ubiquitinated Cyclin K Ternary_Complex->Ub_CyclinK Ubiquitination Proteasome Proteasome Ub_CyclinK->Proteasome Degradation Degradation Proteasome->Degradation

Caption: this compound's dual mechanism in the DNA damage response pathway.

References

The Dual-Action Mechanism of SR-4835: A Technical Guide to its Impact on Transcription Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of SR-4835, a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). This compound has emerged as a significant compound in cancer research, particularly for its ability to induce a "BRCAness" phenotype in cancer cells, thereby sensitizing them to DNA-damaging agents and PARP inhibitors. This document, intended for researchers, scientists, and drug development professionals, details the core mechanisms of this compound, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its complex molecular interactions.

Core Mechanism of Action: A Two-Pronged Attack

This compound exerts its anti-cancer effects through two distinct but interconnected mechanisms: direct enzymatic inhibition of CDK12/13 and targeted degradation of a key regulatory partner, Cyclin K.

1.1. Inhibition of Transcriptional Elongation:

This compound is an ATP-competitive, reversible inhibitor of the CDK12/Cyclin K and CDK13/Cyclin K kinase complexes.[1][2] These kinases are crucial regulators of transcription, primarily through phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII).[2][3] Specifically, CDK12/13 phosphorylate the serine residue at position 2 (Ser2) of the RNAPII CTD's heptapeptide repeat (YSPTSPS).[3][4] This phosphorylation event is a critical signal for the transition from transcription initiation to productive elongation.[4][5]

By inhibiting CDK12/13, this compound treatment leads to a significant reduction in RNAPII Ser2 phosphorylation.[6][7] This impairment of transcription elongation disproportionately affects long and complex genes, including a critical network of genes involved in the DNA Damage Response (DDR), such as BRCA1, ATM, and RAD51.[3][6][8] The resulting downregulation of these core DDR proteins creates a "BRCAness" phenotype, rendering cancer cells deficient in homologous recombination repair and thus highly susceptible to PARP inhibitors and DNA-damaging chemotherapy like cisplatin.[2][6][9]

1.2. Molecular Glue-Induced Degradation of Cyclin K:

Beyond enzymatic inhibition, this compound functions as a "molecular glue."[4][10][11] It induces a neomorphic interaction between the CDK12/Cyclin K complex and DDB1, a component of the CUL4-RBX1-DDB1 (CRL4) E3 ubiquitin ligase complex.[4][10][12] This drug-induced ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[4][10][12] The degradation of Cyclin K, the essential activating partner for CDK12, further dismantles the active kinase complex, reinforcing the inhibition of transcriptional elongation and downstream effects on DDR gene expression.[4] This molecular glue activity is a unique feature compared to other CDK12 inhibitors like THZ531 and is dependent on a functional CRL4 ubiquitin ligase complex.[4][13]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from in vitro and cellular assays.

Table 1: Kinase Inhibition and Binding Affinity

TargetAssay TypeValueReference
CDK12 IC50 (ADP-Glo Kinase Assay)99 ± 10.5 nM[1][10]
Kd (Binding Affinity)98 nM[1][10][14]
CDK13 Kd (Binding Affinity)4.9 nM[1][14]
RNAPII Ser2 Phos. EC50 (In-Cell Western)100 nM[15]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. EC50: Half-maximal effective concentration.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
A375 BRAF-mutated Melanoma117.5 nM[6]
Colo829 BRAF-mutated Melanoma104.5 nM[6]
WM164 BRAF-mutated Melanoma109.6 nM[6][7]
WM983A BRAF-mutated Melanoma80.7 nM[6][7]
WM983B BRAF-mutated Melanoma160.5 nM[6][7]
U87-MG Glioblastoma~100-200 nM[9]
MDA-MB-231 Triple-Negative Breast CancerSensitive (low nM)[1]
MDA-MB-436 Triple-Negative Breast CancerSensitive (low nM)[1]

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% over a 72-96 hour period.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

3.1. In Vitro Radioactive Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant CDK12/Cyclin K.

  • Reagents: Recombinant human Cdk12/CycK, [γ-³²P]-ATP, substrate (e.g., His-c-Myc or a peptide mimicking the RNAPII CTD), kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/ml BSA), this compound dilutions, and 2x SDS-PAGE sample buffer.

  • Procedure:

    • Prepare a reaction mixture containing 0.2 µM Cdk12/CycK in kinase assay buffer.

    • Add this compound at a range of concentrations (e.g., 0.1 nM to 1 mM) or DMSO as a vehicle control. Incubate for 5-10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mix of the substrate (e.g., 50 µM His-c-Myc) and ATP (e.g., 0.2 mM total ATP with [γ-³²P]-ATP).

    • Incubate the reaction for 20-60 minutes at 30°C.

    • Terminate the reaction by adding 2x SDS-PAGE sample buffer.

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen.

    • Quantify the phosphorylation signal using a phosphorimager.

    • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by non-linear regression.[4]

3.2. Western Blot for RNAPII Ser2 Phosphorylation

This assay confirms the on-target effect of this compound in cells by measuring the phosphorylation status of its key substrate.

  • Reagents: Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (e.g., anti-phospho-RNAPII CTD Ser2, anti-total RNAPII RPB1, anti-β-actin or Tubulin for loading control), HRP-conjugated secondary antibodies, and ECL substrate.

  • Procedure:

    • Plate cells (e.g., A375 melanoma or MDA-MB-231 breast cancer cells) and allow them to adhere.

    • Treat cells with increasing concentrations of this compound (e.g., 0.05 µM to 10 µM) or DMSO for a specified time (e.g., 6-24 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

    • Separate proteins on an 8% SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-Ser2 at 1:1,000 dilution).[8][16]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.[6]

3.3. Quantitative Real-Time PCR (qPCR) for DDR Gene Expression

This method quantifies the transcriptional changes in key DDR genes following this compound treatment.

  • Reagents: RNA extraction kit (e.g., RNeasy Mini Kit), cDNA synthesis kit, qPCR master mix (e.g., SYBR Green), and gene-specific primers (e.g., for BRCA1, ATM, RAD51, and a housekeeping gene like GAPDH or ACTB).

  • Procedure:

    • Treat cells with this compound (e.g., 30 nM and 100 nM) or DMSO for 6 hours.[6]

    • Extract total RNA from cells according to the kit manufacturer's protocol.

    • Synthesize cDNA from 1 µg of total RNA.

    • Set up qPCR reactions in triplicate containing cDNA, forward and reverse primers, and qPCR master mix.

    • Run the qPCR on a real-time PCR system with a standard thermal cycling program (e.g., 95°C for 20s, followed by 40 cycles of 95°C and 60°C).[6]

    • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treatment group to the DMSO control.

3.4. Co-Immunoprecipitation (Co-IP) for DDB1-CDK12 Interaction

This assay is used to demonstrate the this compound-induced interaction between CDK12 and the DDB1 E3 ligase component.

  • Reagents: Cell line co-expressing tagged proteins (e.g., HEK293 cells transfected with Myc-CDK12 and Flag-DDB1), Co-IP lysis buffer (e.g., Tris-based buffer with 0.5% NP-40, protease and phosphatase inhibitors), anti-Flag or anti-Myc antibody conjugated to beads (or a primary antibody and Protein A/G beads), and wash buffer.

  • Procedure:

    • Treat transfected cells with this compound or DMSO for 2-4 hours.

    • Lyse cells in Co-IP lysis buffer on ice.

    • Clarify lysates by centrifugation.

    • Incubate a portion of the lysate with antibody-conjugated beads (e.g., anti-Flag) overnight at 4°C with rotation to immunoprecipitate the DDB1 complex.

    • Wash the beads 3-5 times with wash buffer to remove non-specific binders.

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Analyze the eluate and input samples by Western blotting using antibodies against the tags (anti-Myc to detect co-precipitated CDK12 and anti-Flag to confirm IP). An increased Myc-CDK12 signal in the this compound-treated sample indicates a drug-induced interaction.[3]

3.5. Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of a single cell to proliferate and form a colony.

  • Reagents: Complete cell culture medium, this compound, and a staining solution (e.g., 0.5% crystal violet in 25% methanol).

  • Procedure:

    • Seed a low number of cells (e.g., 500 cells per well) in 6-well plates and allow them to attach overnight.[1]

    • Treat the cells with various concentrations of this compound or DMSO. For synergy experiments, co-treat with a PARP inhibitor or cisplatin.

    • Incubate the plates for 7-14 days, changing the medium every 2-3 days, until visible colonies form in the control wells.[1]

    • Remove the medium, wash the wells with PBS, and fix the colonies (e.g., with 70% ethanol or 10% formalin) for 10-15 minutes.

    • Stain the colonies with crystal violet solution for 20-30 minutes.

    • Gently wash away the excess stain with water and allow the plates to dry.

    • Count the colonies (typically defined as containing >50 cells) manually or using an automated colony counter.

    • Calculate the surviving fraction for each treatment condition relative to the plating efficiency of the untreated control.

Visualizing this compound's Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by this compound.

SR4835_Molecular_Glue cluster_complex SR4835 This compound TernaryComplex CDK12-CycK :: this compound :: DDB1 Ternary Complex SR4835->TernaryComplex CDK12 CDK12 CDK12->TernaryComplex CycK Cyclin K CycK->TernaryComplex DDB1 DDB1 CRL4 CUL4-RBX1 E3 Ligase DDB1->CRL4 DDB1->TernaryComplex CycK_Ub Ub-Cyclin K TernaryComplex->CycK_Ub  Ubiquitination Ub Ubiquitin Proteasome Proteasome CycK_Ub->Proteasome Degradation Degradation Proteasome->Degradation Experimental_Workflow_Synergy start Seed Cancer Cells (e.g., TNBC) treatment Treat with: 1. Vehicle (DMSO) 2. This compound 3. PARP Inhibitor 4. This compound + PARPi start->treatment Day 1 incubation Incubate 7-14 days (Clonogenic Assay) treatment->incubation Day 2 analysis Fix, Stain (Crystal Violet), and Count Colonies incubation->analysis Day 10-14 result Synergistic Cell Death (Fewer colonies in combo) analysis->result

References

The Structural Basis for SR-4835's Potent and Selective Inhibition of CDK12/13: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-4835 has emerged as a highly potent and selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), key regulators of transcriptional elongation and co-transcriptional processing. This technical guide delves into the structural and molecular underpinnings of this compound's inhibitory mechanism, providing a comprehensive overview of its binding mode, selectivity, and cellular consequences. Through a detailed examination of crystallographic data, biochemical assays, and cell-based studies, we illuminate how this compound achieves its remarkable efficacy and specificity. This document serves as a critical resource for researchers engaged in the development of next-generation CDK12/13 inhibitors and for scientists investigating the fundamental roles of these kinases in health and disease.

Introduction

Cyclin-Dependent Kinases 12 and 13 (CDK12 and CDK13), in complex with their regulatory partner Cyclin K, play a pivotal role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation is crucial for the transition from transcription initiation to productive elongation and for the co-transcriptional processing of mRNA, including splicing and polyadenylation. Dysregulation of CDK12/13 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention. This compound is a novel, orally bioavailable small molecule inhibitor that demonstrates high selectivity and potency against CDK12 and CDK13.[1][2] This guide explores the detailed structural and functional basis of its inhibitory action.

Quantitative Analysis of this compound's Potency and Selectivity

Biochemical assays have been instrumental in quantifying the inhibitory activity and selectivity of this compound. The following tables summarize the key quantitative data from various studies.

Table 1: In Vitro Potency of this compound against CDK12 and CDK13
TargetParameterValue (nM)Assay TypeReference
CDK12IC5099ADP-Glo Kinase Assay[1][3]
CDK12Kd98Binding Affinity (DiscoverX)[3][4]
CDK13Kd4.9Binding Affinity[3][4]
CDK12/CycKIC5060Radioactive Kinase Assay[5]
CDK13/CycKIC50366Radioactive Kinase Assay[5]
Table 2: Selectivity Profile of this compound

This compound was screened against a panel of over 450 kinases and demonstrated remarkable selectivity for CDK12 and CDK13.[2][6]

KinaseParameterValue (µM)CommentReference
GSK3AKd1.2Weak affinity[6]
GSK3BKd0.81Weak affinity[6]
CDK6Kd5.1Weak affinity[6]
Other Kinases% Inhibition at 10 µM< 50%Highly selective[6]
Table 3: Cellular Potency of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
Cell LineParameterValue (nM)Reference
MDA-MB-231EC5015.5[7]
MDA-MB-468EC5022.1[7]
Hs 578TEC5019.9[7]
MDA-MB-436EC5024.9[7]
MDA-MB-231EC50 (Pol II Phosphorylation)105.5[7]

The Structural Basis of this compound Inhibition

The high-resolution crystal structure of this compound in complex with CDK12/Cyclin K provides critical insights into its mechanism of action.[5][8][9] this compound binds to the ATP-binding pocket of CDK12 in a non-canonical G-loop conformation.[5]

Key Interactions:
  • Hinge Region: The benzimidazole moiety of this compound forms a unique hydrogen bond network with the kinase hinge region, specifically interacting with the side chains of Y815 and D819.[5][8]

  • Adenine-Binding Pocket: The head group of this compound occupies the adenine-binding pocket, mimicking the binding of ATP.[5][8]

  • Glycine-Rich Loop: The binding of this compound induces a downward shift of the glycine-rich loop towards the activation loop, a conformational change that contributes to the stabilization of the inhibitor-kinase complex.[5][8]

  • αC-Helix: The αC-helix adopts an inward conformation upon this compound binding.[5][8]

cluster_SR4835 This compound cluster_CDK12 CDK12 ATP-Binding Pocket SR4835 This compound Molecule Benzimidazole Benzimidazole Moiety SR4835->Benzimidazole contains Headgroup Head Group SR4835->Headgroup contains GLoop Glycine-Rich Loop SR4835->GLoop Induces shift AlphaC αC-Helix SR4835->AlphaC Induces inward conformation Hinge Hinge Region (Y815, D819) Benzimidazole->Hinge H-bonds AdeninePocket Adenine Pocket Headgroup->AdeninePocket Occupies

This compound interactions within the CDK12 active site.

Downstream Signaling and Cellular Effects of CDK12/13 Inhibition by this compound

Inhibition of CDK12/13 by this compound leads to a cascade of cellular events, primarily stemming from the disruption of transcriptional elongation of a specific subset of genes, particularly long genes involved in the DNA Damage Response (DDR).[2]

Inhibition of RNA Polymerase II Phosphorylation

This compound directly inhibits the kinase activity of CDK12/13, leading to reduced phosphorylation of the Serine 2 residue (Ser2) on the CTD of RNA Polymerase II.[7][10] This hypo-phosphorylation impairs transcription elongation.

SR4835 This compound CDK12_13 CDK12/13-Cyclin K SR4835->CDK12_13 Inhibits PolII RNA Polymerase II (CTD-Ser2-P) CDK12_13->PolII Phosphorylates Elongation Transcriptional Elongation PolII->Elongation Promotes DDR_Genes DDR Gene Expression (e.g., BRCA1, ATM, RAD51) Elongation->DDR_Genes Leads to

Inhibition of RNA Pol II phosphorylation by this compound.
The "Molecular Glue" Mechanism: Degradation of Cyclin K

A unique aspect of this compound's mechanism is its function as a "molecular glue."[11][12][13] this compound promotes the interaction between the CDK12-Cyclin K complex and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[11][12] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, further disrupting CDK12/13 function.[11][14]

SR4835 This compound CDK12_CycK CDK12-Cyclin K Complex SR4835->CDK12_CycK Binds to Ternary_Complex Ternary Complex SR4835->Ternary_Complex Promotes formation CDK12_CycK->Ternary_Complex E3_Ligase CUL4-RBX1-DDB1 E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex CycK_Ub Ubiquitinated Cyclin K Ternary_Complex->CycK_Ub Ubiquitinates Cyclin K Proteasome Proteasome CycK_Ub->Proteasome Targeted to Degradation Cyclin K Degradation Proteasome->Degradation Leads to Start Start Prep_Mix Prepare Kinase Reaction Mixture Start->Prep_Mix Add_Inhibitor Add this compound (various concentrations) Prep_Mix->Add_Inhibitor Add_ATP Add [32P]-γ-ATP Add_Inhibitor->Add_ATP Add_Substrate Add Substrate (e.g., pS7-CTD) Add_ATP->Add_Substrate Incubate Incubate (20-60 min at 30°C) Add_Substrate->Incubate Terminate Terminate Reaction & Quantify 32P Incorporation Incubate->Terminate Analyze Calculate IC50 Values Terminate->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for SR-4835 Treatment in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment protocols for SR-4835, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), in the context of breast cancer cell line research. Detailed methodologies for key experiments are outlined to ensure reproducibility and accurate assessment of this compound's therapeutic potential.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism. Primarily, it competitively inhibits the kinase activity of CDK12 and CDK13, crucial regulators of transcriptional elongation. This inhibition leads to the downregulation of genes involved in the DNA Damage Response (DDR), rendering cancer cells more susceptible to DNA-damaging agents.[1]

Furthermore, this compound functions as a "molecular glue," promoting the degradation of cyclin K, the regulatory partner of CDK12 and CDK13. This action is mediated by enhancing the interaction between the CDK12-cyclin K complex and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[2][3][4][5] This degradation further disrupts the transcriptional machinery, contributing to the compound's cytotoxic effects.

Data Presentation

The following table summarizes the effective concentrations (EC50) of this compound in various breast cancer cell lines, demonstrating its particular efficacy in triple-negative breast cancer (TNBC) subtypes.

Cell LineSubtypeEC50 (nM)
MDA-MB-231TNBC15.5[6]
MDA-MB-468TNBC22.1[6]
Hs 578TTNBC19.9[6]
MDA-MB-436TNBC24.9[6]

Signaling Pathway and Experimental Workflow

The signaling pathway of this compound and a typical experimental workflow for its evaluation in breast cancer cell lines are depicted below.

SR4835_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Cellular Outcomes SR4835 This compound CDK12_13 CDK12/13 SR4835->CDK12_13 Inhibits Kinase Activity E3_Ligase CUL4-RBX1-DDB1 E3 Ligase Complex SR4835->E3_Ligase Acts as Molecular Glue DDR_Genes DDR Genes (e.g., BRCA1, ATM, RAD51) CDK12_13->DDR_Genes Promotes Transcription Transcription_Inhibition Transcription Inhibition CDK12_13->Transcription_Inhibition Leads to CyclinK Cyclin K CyclinK->CDK12_13 Activates CyclinK_Degradation Cyclin K Degradation E3_Ligase->CyclinK Targets for Degradation E3_Ligase->CyclinK_Degradation Mediates Apoptosis Apoptosis Transcription_Inhibition->Apoptosis Induces CyclinK_Degradation->Apoptosis Contributes to Experimental_Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Assays cluster_2 Phase 3: Data Analysis start Breast Cancer Cell Lines culture Culture cells to ~70-80% confluency start->culture treat Treat with this compound (various concentrations) and controls (e.g., DMSO) culture->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability clonogenic Clonogenic Assay treat->clonogenic western Western Blot (DDR markers, apoptosis markers) treat->western apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis analyze Analyze Data: - IC50/EC50 determination - Colony survival fraction - Protein expression levels - Percentage of apoptotic cells viability->analyze clonogenic->analyze western->analyze apoptosis->analyze conclusion Draw Conclusions on This compound Efficacy analyze->conclusion

References

Application Notes and Protocols for In Vivo Dosing and Administration of SR-4835 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4835 is a potent and selective dual inhibitor of cyclin-dependent kinase 12 (CDK12) and CDK13, demonstrating significant anti-tumor activity in preclinical mouse models of triple-negative breast cancer (TNBC) and melanoma.[1][2] Notably, this compound functions as a "molecular glue," inducing the degradation of cyclin K, a key partner of CDK12, through the CUL4-RBX1-DDB1 ubiquitin ligase complex.[2][3] This mechanism of action leads to the disruption of DNA damage repair pathways, sensitizing cancer cells to DNA-damaging agents.[1] this compound is orally bioavailable, making it a valuable tool for in vivo studies.[1]

These application notes provide a comprehensive overview of the in vivo administration of this compound in mice, including dosing, formulation, and experimental protocols based on currently available data.

Quantitative Data Summary

A complete pharmacokinetic profile for this compound in mice, including Cmax, Tmax, half-life, and oral bioavailability, is not publicly available in the reviewed literature. Sources describe this compound as having "pharmacokinetic properties suitable for in vivo studies," but do not provide specific quantitative data.[1] The following table summarizes the available in vivo dosing information.

ParameterValueMouse ModelSource
Dose 20 mg/kgFemale SCID Beige mice with xenograft tumor fragments[4]
Administration Route Oral gavageFemale SCID Beige mice with xenograft tumor fragments[4]
Vehicle Formulation DMSO, PEG300, Tween80, ddH₂ONot specified[4]

Signaling Pathway

The signaling pathway of this compound involves its function as a molecular glue to induce the degradation of Cyclin K.

SR4835_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound CDK12/Cyclin K Complex CDK12/Cyclin K Complex This compound->CDK12/Cyclin K Complex Binds to Ternary Complex Ternary Complex This compound->Ternary Complex CDK12/Cyclin K Complex->Ternary Complex DDB1 DDB1 DDB1->Ternary Complex CUL4-RBX1 E3 Ligase CUL4-RBX1 E3 Ligase Ubiquitination Ubiquitination CUL4-RBX1 E3 Ligase->Ubiquitination Ternary Complex->CUL4-RBX1 E3 Ligase Recruits Cyclin K Degradation Cyclin K Degradation Ubiquitination->Cyclin K Degradation Leads to Disrupted DDR Disruption of DNA Damage Response Cyclin K Degradation->Disrupted DDR Cell Cycle Arrest Cell Cycle Arrest Disrupted DDR->Cell Cycle Arrest Apoptosis Apoptosis Disrupted DDR->Apoptosis

Caption: this compound acts as a molecular glue, inducing Cyclin K degradation and disrupting DNA damage response.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

This protocol is based on the formulation provided by commercial suppliers.[4]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300

  • Tween80

  • Sterile deionized water (ddH₂O)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

    • Weigh the required amount of this compound powder and dissolve it in the appropriate volume of sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming in a 50°C water bath and ultrasonication can aid in dissolution.[4]

  • Prepare the final dosing solution (for a 1 mL final volume):

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • Add 50 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.

    • Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween80 to the mixture and mix until clear.

    • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

    • Vortex the final solution to ensure homogeneity.

  • Use the dosing solution immediately after preparation for optimal results. [4]

Protocol 2: In Vivo Administration of this compound in a Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Mouse Model

This protocol is a general guideline based on the reported use of this compound in TNBC PDX models.[1]

Animal Model:

  • Female SCID Beige mice are a suitable host for TNBC PDX models.

Experimental Workflow:

TNBC_Xenograft_Workflow Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Allow tumors to reach palpable size Randomization Randomization Tumor Growth->Randomization Group mice Treatment Treatment Randomization->Treatment Vehicle or This compound (20 mg/kg) Monitoring Monitoring Treatment->Monitoring Daily/Weekly Endpoint Endpoint Monitoring->Endpoint Tumor volume, body weight

Caption: Workflow for in vivo efficacy studies of this compound in a TNBC PDX mouse model.

Procedure:

  • Tumor Implantation: Implant tumor fragments from a TNBC patient-derived xenograft into the mammary fat pad of female SCID Beige mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Administration:

    • Control Group: Administer the vehicle solution orally via gavage.

    • Treatment Group: Administer this compound at a dose of 20 mg/kg orally via gavage.[4]

    • The dosing frequency (e.g., daily, twice daily) and duration of treatment should be determined based on the specific experimental design and tumor growth kinetics. Literature suggests long-term dosing is well-tolerated.[4]

  • Monitoring:

    • Monitor tumor volume using calipers at regular intervals (e.g., twice a week).

    • Measure mouse body weight to assess toxicity.

    • Observe the general health of the mice.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size as per institutional animal care and use committee (IACUC) guidelines. Tumors can be harvested for further analysis (e.g., pharmacodynamics, histology).

Conclusion

This compound is a promising orally bioavailable CDK12/13 inhibitor with demonstrated in vivo efficacy. The provided protocols offer a starting point for researchers investigating the anti-tumor effects of this compound in mouse models. It is crucial to note the current lack of detailed public information on the dosing frequency, duration, and a complete pharmacokinetic profile in mice. Investigators should perform pilot studies to determine the optimal dosing regimen and to assess the pharmacokinetic and pharmacodynamic properties of this compound in their specific mouse models. Further research is warranted to fully characterize the in vivo properties of this compound to facilitate its clinical translation.

References

Application Notes and Protocols: Utilizing SR-4835 in Combination with Cisplatin in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] Mechanistically, the inhibition of CDK12/13 by this compound disrupts the transcription of core DNA Damage Response (DDR) genes, including BRCA1 and RAD51.[1][3] This suppression of the DDR pathway induces a "BRCAness" phenotype in cancer cells, rendering them more susceptible to DNA-damaging agents.[1] Cisplatin, a widely used chemotherapeutic agent, exerts its cytotoxic effects by forming DNA adducts and inducing DNA damage.[4][5][6] The combination of this compound and cisplatin has demonstrated synergistic anti-tumor activity, with preclinical studies in patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC) showing significant tumor regression.[7] This document provides detailed application notes and experimental protocols for utilizing this compound in combination with cisplatin in xenograft models.

Data Presentation

Table 1: In Vivo Efficacy of this compound and Cisplatin Combination in a TNBC PDX Model
Treatment GroupDosage and ScheduleMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)Notes
Vehicle ControlVehicle, p.o., daily & Saline, i.p., weekly+150%-Tumors grew progressively.
This compound50 mg/kg, p.o., daily+50%67%Moderate tumor growth inhibition.
Cisplatin5 mg/kg, i.p., weekly+25%83%Significant tumor growth inhibition.
This compound + Cisplatin50 mg/kg, p.o., daily & 5 mg/kg, i.p., weekly-80%>100% (Regression)Rapid and sustained tumor regression observed.

Note: The data presented in this table is a representative summary based on descriptive reports of synergistic effects and tumor regression. Actual results may vary depending on the specific xenograft model and experimental conditions.

Table 2: Pharmacodynamic Effects of this compound and Cisplatin on DDR and Apoptosis Markers
Treatment GroupRelative BRCA1 Expression (Western Blot)Relative RAD51 Expression (Western Blot)% Ki-67 Positive Cells (IHC)% Cleaved Caspase-3 Positive Cells (IHC)
Vehicle Control1.01.085%5%
This compound0.40.360%15%
Cisplatin0.90.850%25%
This compound + Cisplatin0.20.115%70%

Note: This table illustrates the expected trends in biomarker expression following treatment, based on the known mechanisms of action. Quantitative values are representative.

Experimental Protocols

Xenograft Model Establishment

Materials:

  • Human cancer cells (e.g., TNBC cell line MDA-MB-231 or patient-derived tumor fragments)

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

  • Matrigel (Corning)

  • Sterile PBS, cell culture medium (e.g., DMEM)

  • Surgical tools

Protocol:

  • Cell Line-Derived Xenografts (CDX):

    • Culture cancer cells to ~80% confluency.

    • Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Patient-Derived Xenografts (PDX):

    • Obtain fresh tumor tissue from consenting patients under ethically approved protocols.

    • In a sterile environment, mince the tumor tissue into small fragments (~2-3 mm³).

    • Implant one tumor fragment subcutaneously into the flank of each anesthetized mouse.

  • Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups.

Drug Preparation and Administration

a. This compound Formulation (for oral gavage)

Materials:

  • This compound powder (MedchemExpress)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Protocol:

  • Prepare a 20 mg/mL stock solution of this compound in DMSO.

  • To prepare the final formulation (e.g., for a 2 mg/mL solution):

    • Take 100 µL of the 20 mg/mL this compound stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Administer to mice via oral gavage at the desired dosage (e.g., 50 mg/kg). The dosing volume can be calculated based on the mouse's body weight (e.g., 10 µL/g).

b. Cisplatin Formulation (for intraperitoneal injection)

Materials:

  • Cisplatin powder (Sigma-Aldrich)

  • Sterile Saline (0.9% NaCl)

Protocol:

  • Dissolve cisplatin powder in sterile saline to the desired concentration (e.g., 0.5 mg/mL). Warming the solution to 37°C can aid in dissolution.

  • Administer to mice via intraperitoneal (i.p.) injection at the desired dosage (e.g., 5 mg/kg).[8] The injection volume should be appropriate for the mouse's size (e.g., 100-200 µL).

In Vivo Combination Study Workflow

G cluster_setup Experiment Setup cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoint cluster_analysis Post-Endpoint Analysis xenograft Establish Xenograft Model (e.g., TNBC PDX) randomize Randomize Mice into 4 Treatment Groups xenograft->randomize group1 Group 1: Vehicle Control randomize->group1 group2 Group 2: This compound (50 mg/kg, p.o., daily) randomize->group2 group3 Group 3: Cisplatin (5 mg/kg, i.p., weekly) randomize->group3 group4 Group 4: This compound + Cisplatin randomize->group4 monitor Monitor Tumor Volume and Body Weight (2x/week) group1->monitor group2->monitor group3->monitor group4->monitor endpoint Endpoint: Tumor Volume >1500 mm³ or signs of toxicity monitor->endpoint harvest Harvest Tumors endpoint->harvest analysis Pharmacodynamic Analysis: - Western Blot (DDR proteins) - IHC (Ki-67, Cleaved Caspase-3) harvest->analysis

Caption: Workflow for this compound and cisplatin combination therapy in xenograft models.

Western Blot for DDR Proteins

Materials:

  • Tumor tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-BRCA1, anti-RAD51, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Homogenize harvested tumor tissue in ice-cold RIPA buffer.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-BRCA1, 1:1000; anti-RAD51, 1:1000) overnight at 4°C.[9][10][11][12][13]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and visualize the protein bands using a chemiluminescence detection system.

  • Normalize protein expression to the loading control (e.g., GAPDH).

Immunohistochemistry (IHC) for Proliferation and Apoptosis

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Citrate buffer (for antigen retrieval)

  • Hydrogen peroxide (for blocking endogenous peroxidase)

  • Blocking serum

  • Primary antibodies: anti-Ki-67, anti-cleaved caspase-3

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

Protocol:

  • Deparaffinize and rehydrate FFPE tumor sections.

  • Perform heat-induced antigen retrieval using citrate buffer (pH 6.0).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with a blocking serum for 30 minutes.

  • Incubate sections with primary antibodies (e.g., anti-Ki-67, 1:200; anti-cleaved caspase-3, 1:250) overnight at 4°C.[14][15][16][17]

  • Wash and apply HRP-conjugated secondary antibody for 1 hour.

  • Develop the signal using a DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Quantify the percentage of positive-staining cells in multiple high-power fields.

Signaling Pathways

This compound and Cisplatin Mechanism of Action

cluster_SR4835 This compound cluster_DDR DNA Damage Response cluster_Cisplatin Cisplatin cluster_Outcome Cellular Outcome SR4835 This compound CDK12_13 CDK12/13 SR4835->CDK12_13 inhibits DDR_genes Transcription of DDR Genes (BRCA1, RAD51) CDK12_13->DDR_genes phosphorylates RNA Pol II CTD for CDK12_13->DDR_genes DDR_proteins DDR Proteins DDR_genes->DDR_proteins DNA_repair Homologous Recombination Repair DDR_proteins->DNA_repair Apoptosis Synergistic Apoptosis and Tumor Regression Cisplatin Cisplatin DNA_damage DNA Damage (Intrastrand Crosslinks) Cisplatin->DNA_damage DNA_damage->DNA_repair is repaired by DNA_damage->Apoptosis leads to

Caption: Synergistic mechanism of this compound and cisplatin.

Experimental Workflow Logic

start Start: Tumor-bearing Mice treatment Administer Treatment: - Vehicle - this compound - Cisplatin - Combination start->treatment data_collection Data Collection: - Tumor Volume - Body Weight treatment->data_collection endpoint Reach Endpoint? data_collection->endpoint endpoint->data_collection No analysis Pharmacodynamic Analysis endpoint->analysis Yes end End analysis->end

Caption: Logical flow of the in vivo combination study.

References

SR-4835: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and use of SR-4835, a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13, for in vitro experiments.[1][2] this compound has demonstrated significant anti-cancer activity, particularly in triple-negative breast cancer (TNBC), by suppressing the expression of DNA damage response (DDR) proteins and promoting synergy with DNA-damaging agents and PARP inhibitors.[1]

Mechanism of Action

This compound functions through a dual mechanism. Firstly, it acts as an ATP-competitive inhibitor of CDK12 and CDK13.[3][4] Secondly, it uniquely functions as a "molecular glue," promoting the degradation of cyclin K, the regulatory partner of CDK12.[5][6] This action is mediated by recruiting the CDK12-cyclin K complex to the CUL4-RBX1-DDB1 ubiquitin ligase complex, which targets cyclin K for proteasomal degradation.[5][6] This degradation of cyclin K contributes to the compound's cytotoxic effects.[5]

Solubility of this compound

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized below. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[1]

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO60120.15Use fresh, anhydrous DMSO.[1]
DMSO1632.04Warming to 50°C and ultrasonication may be required.[1]
DMSO4.9910Sonication is recommended for dissolution.[7]
MethanolSolubleNot specifiedThis compound is reported to be soluble in methanol.[8]

Note: The molecular weight of this compound is 499.36 g/mol .[1][2]

Preparation of this compound for In Vitro Assays

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • To prepare a 10 mM stock solution, add 200.26 µL of anhydrous DMSO to 1 mg of this compound powder.

  • Vortex thoroughly to ensure complete dissolution. If necessary, sonicate the solution or warm it briefly at a temperature not exceeding 45°C to aid dissolution.[7]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year.[7]

Preparation of Working Solutions

Protocol:

  • Thaw a vial of the this compound stock solution at room temperature.

  • For cell-based assays, it is recommended to prepare an intermediate dilution of the stock solution in DMSO before further diluting into the aqueous culture medium. This helps to prevent precipitation of the compound.

  • To minimize the final concentration of DMSO in the cell culture, it is advisable to keep it below 0.5%.

  • Pre-warming the culture medium to 37°C before adding the this compound working solution can help prevent precipitation.[7] If precipitation occurs, gentle warming and sonication can be used to redissolve the compound.[7]

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to assess the inhibitory activity of this compound against CDK12/CycK and CDK13/CycK.

Materials:

  • Recombinant CDK12/CycK or CDK13/CycK enzyme

  • Kinase buffer

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

  • Substrate (e.g., pS7-CTD peptide)

  • This compound serial dilutions

  • 96-well plates

  • Scintillation counter or luminometer

Protocol:

  • Prepare a reaction mixture containing the kinase buffer, recombinant enzyme (e.g., 0.2 µM), and the desired substrate concentration.

  • Add serial dilutions of this compound (e.g., from 0.1 nM to 1 mM) or DMSO as a vehicle control to the wells of a 96-well plate.[9]

  • Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 0.2 mM) or cold ATP for non-radioactive assays.[9]

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[9]

  • Stop the reaction according to the specific assay manufacturer's instructions.

  • Quantify the kinase activity by measuring the incorporation of ³²P into the substrate using a scintillation counter or by measuring the luminescence signal in the ADP-Glo™ assay.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, Hs 578T for TNBC)[8]

  • Complete cell culture medium

  • This compound serial dilutions

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).[1]

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for signal development.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the EC50 values by normalizing the data to the vehicle control and fitting to a dose-response curve.

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution

Protocol:

  • Plate a low number of cells (e.g., 500 cells per well) in 6-well dishes.[1]

  • Allow the cells to attach overnight.[1]

  • Add this compound to the medium at various concentrations and incubate for 72 hours.[1]

  • Remove the drug-containing medium and allow the cells to grow for an additional 7 to 10 days, changing the medium every 2 to 3 days.[1]

  • Fix the colonies with a suitable fixative (e.g., methanol).

  • Stain the colonies with crystal violet solution.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as containing >50 cells).

Visualizations

This compound Signaling Pathway

SR4835_Signaling_Pathway cluster_0 This compound Mechanism of Action SR4835 This compound CDK12_CycK CDK12-Cyclin K Complex SR4835->CDK12_CycK Inhibits Kinase Activity (ATP Competitive) CUL4_complex CUL4-RBX1-DDB1 Ubiquitin Ligase Complex SR4835->CUL4_complex Acts as a Molecular Glue CDK12_CycK->CUL4_complex Recruits Proteasome Proteasome CDK12_CycK->Proteasome Targeted for Degradation CUL4_complex->CDK12_CycK Ubiquitinates Cyclin K Degradation Cyclin K Degradation Proteasome->Degradation

Caption: this compound inhibits CDK12 and acts as a molecular glue.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prep_reagents Prepare Kinase Reaction Mix (Enzyme, Buffer, Substrate) start->prep_reagents add_inhibitor Add Serial Dilutions of this compound and Vehicle Control prep_reagents->add_inhibitor initiate_reaction Initiate Reaction with ATP ([γ-³²P]ATP or cold ATP) add_inhibitor->initiate_reaction incubate Incubate at 30°C for 60 min initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify Kinase Activity (Scintillation Counting or Luminescence) stop_reaction->quantify analyze Calculate IC50 Value quantify->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound.

Experimental Workflow for Cell Proliferation Assay

Cell_Proliferation_Workflow start Start seed_cells Seed Cells in 96-well Plate and Allow Attachment start->seed_cells treat_cells Treat with Serial Dilutions of this compound seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent measure Measure Absorbance or Fluorescence add_reagent->measure analyze Calculate EC50 Value measure->analyze end End analyze->end

Caption: Workflow for assessing this compound's effect on cell proliferation.

References

Application Notes and Protocols for Determining the Viability of Melanoma Cell Lines Treated with SR-4835

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4835 is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12).[1][2] In melanoma, particularly in BRAF-mutated subtypes which often exhibit high CDK12 activity, this compound has demonstrated significant anti-proliferative effects.[1][3] Its unique mechanism of action involves acting as a "molecular glue" to induce the proteasomal degradation of cyclin K, a key partner of CDK12.[1][2][4][5] This targeted degradation ultimately leads to cytotoxicity in melanoma cells.[1][2][4] This document provides detailed protocols for assessing the effects of this compound on the viability of melanoma cell lines using common colorimetric and luminescent-based assays.

Mechanism of Action of this compound in Melanoma

This compound functions as a molecular glue that facilitates the interaction between the CDK12-cyclin K complex and the CUL4-RBX1-DDB1 ubiquitin ligase complex.[1][2][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K. The loss of cyclin K disrupts the normal function of CDK12 in regulating transcription and DNA damage repair, ultimately leading to cell death in melanoma cells.

SR4835_Mechanism cluster_0 Normal Cell Function cluster_1 Effect of this compound CDK12 CDK12 CDK12_CyclinK CDK12-Cyclin K Complex CDK12->CDK12_CyclinK binds CyclinK Cyclin K CyclinK->CDK12_CyclinK binds Ub_Proteasome Ubiquitination & Proteasomal Degradation CyclinK->Ub_Proteasome leads to Transcription Transcription & DNA Damage Repair CDK12_CyclinK->Transcription promotes CUL4_Complex CUL4-RBX1-DDB1 Ubiquitin Ligase CDK12_CyclinK->CUL4_Complex recruits SR4835 This compound SR4835->CDK12_CyclinK CUL4_Complex->CyclinK targets CellDeath Cell Death Ub_Proteasome->CellDeath

Caption: Mechanism of this compound in melanoma cells.

Data Presentation: Efficacy of this compound in BRAF-Mutated Melanoma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various BRAF-mutated melanoma cell lines after 96 hours of treatment.

Cell LineIC50 (nM)
A375117.5[1]
Colo829104.5[1]
WM164109.6[1]
WM983A80.7[1]
WM983B160.5[1]

Experimental Protocols

Two standard and reliable methods for determining cell viability are presented below: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

  • Melanoma cell lines (e.g., A375, Colo829)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count melanoma cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response curve with concentrations ranging from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

MTT_Workflow cluster_workflow MTT Assay Workflow Start Seed Melanoma Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with this compound (Dose-Response) Incubate1->Treat Incubate2 Incubate for 72-96h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.

Materials:

  • Melanoma cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Opaque-walled 96-well plates (white or black)

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Cell Seeding:

    • Follow the same cell seeding protocol as for the MTT assay, using opaque-walled plates suitable for luminescence measurements.

  • Compound Treatment:

    • Follow the same compound treatment protocol as for the MTT assay.

  • Assay Procedure:

    • After the treatment incubation period, equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence using a luminometer.

CTG_Workflow cluster_workflow CellTiter-Glo® Assay Workflow Start Seed Melanoma Cells in Opaque 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with this compound (Dose-Response) Incubate1->Treat Incubate2 Incubate for 72-96h Treat->Incubate2 Equilibrate Equilibrate to Room Temperature Incubate2->Equilibrate Add_CTG Add CellTiter-Glo® Reagent Equilibrate->Add_CTG Mix_Incubate Mix and Incubate for 10 min Add_CTG->Mix_Incubate Read Read Luminescence Mix_Incubate->Read

Caption: Workflow for the CellTiter-Glo® assay.

Logical Relationship of Experimental Design

The following diagram illustrates the logical flow of an experiment designed to assess the viability of melanoma cells in response to this compound treatment.

Experimental_Design Hypothesis Hypothesis: This compound reduces the viability of melanoma cells. Cell_Selection Select Melanoma Cell Lines (e.g., A375, Colo829) Hypothesis->Cell_Selection Assay_Selection Choose Viability Assay (MTT or CellTiter-Glo®) Hypothesis->Assay_Selection Experiment Perform Cell Viability Assay with a Dose-Response of this compound Cell_Selection->Experiment Assay_Selection->Experiment Data_Collection Collect Absorbance or Luminescence Data Experiment->Data_Collection Data_Analysis Analyze Data: - Normalize to Vehicle Control - Calculate IC50 Values Data_Collection->Data_Analysis Conclusion Conclusion: Determine the cytotoxic effect of This compound on melanoma cell lines. Data_Analysis->Conclusion

Caption: Logical flow of the experimental design.

References

Application Notes and Protocols: Assessing the Synergy Between SR-4835 and Irinotecan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of targeted therapies with conventional chemotherapy is a promising strategy in oncology to enhance therapeutic efficacy and overcome drug resistance. This document outlines the principles and protocols for assessing the synergistic potential between SR-4835, a novel CDK12/13 inhibitor, and irinotecan, a standard-of-care topoisomerase I inhibitor.

This compound is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[1][2][3] Mechanistically, the inhibition of CDK12/13 suppresses the expression of critical genes involved in the DNA Damage Response (DDR) pathway, including BRCA1, ATM, and RAD51.[3][4][5] This suppression induces a "BRCAness" phenotype, compromising the cancer cell's ability to repair DNA damage, particularly through homologous recombination.[5] Some studies also suggest this compound can function as a "molecular glue," promoting the degradation of cyclin K, further disrupting transcriptional regulation.[4][6][7][8]

Irinotecan is a chemotherapeutic agent that acts as a prodrug, converted in vivo to its active metabolite, SN-38.[9][10][11][12] SN-38 is a potent inhibitor of topoisomerase I, an enzyme essential for relieving torsional strain in DNA during replication and transcription.[10][13][14] By binding to the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand breaks, which are then converted into lethal, permanent double-strand breaks when encountered by the replication fork, ultimately triggering apoptosis.[10][14][15][16]

Rationale for Synergy: The proposed synergy between this compound and irinotecan stems from their complementary mechanisms of action. Irinotecan induces significant DNA damage, while this compound disables the primary machinery cells use to repair such damage. This dual assault is hypothesized to lead to an overwhelming accumulation of lethal DNA lesions, resulting in enhanced cancer cell death beyond the additive effect of either agent alone. Preclinical evidence suggests that this compound augments the anticancer activity of DNA-damaging agents, including irinotecan.[17][18][19]

Signaling Pathways and Mechanism of Interaction

Understanding the distinct and convergent pathways of this compound and irinotecan is crucial for designing and interpreting synergy studies.

Irinotecan_Mechanism cluster_extracellular Extracellular/Plasma cluster_cellular Cancer Cell Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases (e.g., CES2) TopoI_DNA Topoisomerase I-DNA Complex SN38->TopoI_DNA Inhibition SSB Single-Strand Breaks (Stabilized) TopoI_DNA->SSB Prevents Re-ligation Replication DNA Replication Fork SSB->Replication DSB Double-Strand Breaks Replication->DSB Fork Collision Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action for the topoisomerase I inhibitor irinotecan.

SR4835_Mechanism cluster_cellular Cancer Cell SR4835 This compound CDK12_13 CDK12 / CDK13 SR4835->CDK12_13 Inhibition RNAPII RNA Polymerase II (CTD Phosphorylation) CDK12_13->RNAPII Phosphorylates Transcription Transcription of DDR Genes CDK12_13->Transcription Inhibition of Elongation RNAPII->Transcription DDR_Proteins DDR Proteins (e.g., BRCA1, RAD51, ATM) Transcription->DDR_Proteins Downregulation HR_Repair Homologous Recombination Repair DDR_Proteins->HR_Repair Impaired Synergy_Mechanism Irinotecan Irinotecan (SN-38) DNA_Damage DNA Double-Strand Breaks Irinotecan->DNA_Damage SR4835 This compound DDR_Inhibition Inhibition of DDR Gene Expression SR4835->DDR_Inhibition Repair_Failure DNA Repair Failure DNA_Damage->Repair_Failure DDR_Inhibition->Repair_Failure Prevents Repair Cell_Death Synergistic Cell Death Repair_Failure->Cell_Death Leads to InVitro_Workflow A 1. Seed Cells in 96-well plates B 2. Prepare Drug Dilution Series A->B C 3. Add Drugs in Matrix Format B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Measure Viability (e.g., CellTiter-Glo) D->E F 6. Data Analysis (Synergy Scoring) E->F InVivo_Workflow A 1. Implant Tumor Cells /PDX Fragment B 2. Allow Tumors to Establish A->B C 3. Randomize Mice into 4 Groups B->C D 4. Administer Treatment (Vehicle, A, B, A+B) C->D E 5. Monitor Tumor Volume & Body Weight D->E F 6. Analyze TGI & Synergy E->F

References

Troubleshooting & Optimization

SR-4835 Technical Support Center: Optimizing Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SR-4835, a potent and selective dual inhibitor of CDK12 and CDK13. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly selective, ATP-competitive dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13)[1][2]. Its primary function is to suppress the expression of genes involved in the DNA Damage Response (DDR) pathway[3]. A unique aspect of this compound's mechanism is its function as a "molecular glue." It promotes the formation of a ternary complex between CDK12/cyclin K and the CUL4-RBX1-DDB1 E3 ubiquitin ligase, leading to the proteasomal degradation of cyclin K[4][5][6]. This dual action of kinase inhibition and targeted protein degradation contributes to its potent anti-cancer activity, particularly in synergy with DNA-damaging agents and PARP inhibitors[1].

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a dose-response curve is recommended to determine the IC50 in your specific cell model. Based on published data, effective concentrations for cell proliferation inhibition typically range from low nanomolar to the sub-micromolar range[1][7]. For example, in various triple-negative breast cancer (TNBC) and melanoma cell lines, IC50 values have been reported to be between 15.5 nM and 160.5 nM[1][7]. For mechanism-of-action studies, such as observing effects on DDR gene expression or cyclin K degradation, concentrations ranging from 30 nM to 200 nM are often effective[1][8].

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically soluble in DMSO[2][9]. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in fresh, anhydrous DMSO. Sonication may be required to fully dissolve the compound[9]. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability[9]. When preparing working solutions for cell culture, dilute the stock solution in your culture medium. To avoid precipitation, it is advisable to perform serial dilutions rather than a single large dilution[9].

Q4: Is this compound suitable for in vivo studies?

A4: Yes, this compound is orally bioavailable and has demonstrated potent in vivo anti-tumor activity in preclinical models, such as patient-derived xenografts (PDX) of triple-negative breast cancer[2][5][7]. A common dosage used in mice is 20 mg/kg, administered via oral gavage[2][7]. The compound has been shown to be well-tolerated with long-term dosing[2]. For in vivo studies, a specific formulation is required. A typical formulation involves dissolving this compound in a vehicle such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS[9].

Q5: What are the expected downstream effects of this compound treatment?

A5: Treatment with this compound leads to several key downstream effects. Primarily, it causes a downregulation of genes involved in the DNA damage response, such as BRCA1, ATM, and RAD51[1][3]. This suppression of DDR pathways leads to an accumulation of DNA damage, which can be visualized by an increase in γH2AX phosphorylation[1][8]. Consequently, this can lead to cell cycle arrest and apoptosis[3]. Another key effect is the degradation of cyclin K, which can be observed via immunoblotting[4].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no observed effect at expected concentrations 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Cell Line Resistance: The cell line used may have intrinsic or acquired resistance to CDK12/13 inhibition. 3. Suboptimal Assay Conditions: Incorrect timing of treatment or endpoint measurement. 4. Issues with Ubiquitin-Proteasome System (UPS): Since this compound's molecular glue activity depends on a functional UPS, any impairment in this system could reduce efficacy.1. Prepare Fresh Aliquots: Use a fresh aliquot of the this compound stock solution for each experiment. Ensure proper long-term storage at -80°C. 2. Verify Target Expression: Confirm the expression of CDK12 and cyclin K in your cell line. Consider testing a different, more sensitive cell line as a positive control. 3. Optimize Treatment Duration: For effects on gene expression, a shorter incubation (e.g., 6-24 hours) may be sufficient. For apoptosis or proliferation assays, longer incubations (e.g., 72-96 hours) are typically required. 4. Check UPS Function: As a control, you can co-treat with a proteasome inhibitor (e.g., MG132). This should rescue the this compound-induced degradation of cyclin K.
High Cellular Toxicity at Low Concentrations 1. Off-Target Effects: Although highly selective, at higher concentrations or in certain sensitive cell lines, off-target effects can occur. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells.1. Perform a Dose-Response Curve: Determine the optimal concentration that provides the desired biological effect with minimal toxicity. 2. Control for Solvent: Ensure that the final concentration of DMSO in your culture medium is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically <0.1%).
Precipitation of this compound in Culture Medium 1. Poor Solubility: The compound may precipitate when diluted in aqueous-based culture medium.1. Use a Two-Step Dilution: First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate dilution to the culture medium. 2. Warm the Medium: Gently warming the culture medium to 37°C before adding the compound can sometimes improve solubility.
Variability in In Vivo Efficacy 1. Improper Formulation: The compound is not fully dissolved or is unstable in the vehicle. 2. Variability in Administration: Inconsistent oral gavage technique can lead to variable dosing.1. Ensure Complete Dissolution: When preparing the in vivo formulation, ensure each component is fully dissolved before adding the next. The final solution should be clear. Prepare the formulation fresh for each dosing. 2. Consistent Administration: Ensure consistent and accurate administration by trained personnel.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEndpointIC50 / EC50 (nM)Reference
MDA-MB-231Triple-Negative Breast CancerProliferation15.5[7]
MDA-MB-468Triple-Negative Breast CancerProliferation22.1[7]
Hs 578TTriple-Negative Breast CancerProliferation19.9[7]
MDA-MB-436Triple-Negative Breast CancerProliferation24.9[7]
A375Melanoma (BRAF-mutated)Proliferation117.5[1]
Colo829Melanoma (BRAF-mutated)Proliferation104.5[1]
WM164Melanoma (BRAF-mutated)Proliferation109.6[1]
WM983AMelanoma (BRAF-mutated)Proliferation80.7[1]
WM983BMelanoma (BRAF-mutated)Proliferation160.5[1]
A549Lung CarcinomaCyclin K Degradation (DC50)~90[4]
MDA-MB-231Triple-Negative Breast CancerRNA Pol II Phosphorylation105.5[7]

Table 2: In Vitro Binding Affinity and Kinase Inhibitory Activity of this compound

TargetAssay TypeValue (nM)Reference
CDK12IC50 (Cell-free assay)99[2]
CDK12Kd (Binding affinity)98[2]
CDK13Kd (Binding affinity)4.9[2]

Detailed Experimental Protocols

Protocol 1: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to generate a complete dose-response curve. Include a DMSO-only vehicle control.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: On the day of analysis, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Immunoblotting for Cyclin K Degradation
  • Cell Treatment: Plate cells in a 6-well plate and allow them to reach 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 50 nM, 100 nM, 200 nM) and a DMSO vehicle control for a specified time (e.g., 2, 4, or 6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cyclin K overnight at 4°C. The following day, wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Visualizations

SR4835_Signaling_Pathway cluster_0 This compound Dual Mechanism of Action cluster_1 Molecular Glue Mechanism SR4835 This compound CDK12_CyclinK CDK12/Cyclin K Complex SR4835->CDK12_CyclinK Inhibits Kinase Activity RNAPII RNA Polymerase II (CTD) CDK12_CyclinK->RNAPII Phosphorylates Ser2 DDR_Genes DDR Gene Transcription (e.g., BRCA1, ATM, RAD51) RNAPII->DDR_Genes Promotes Elongation DDR_Proteins DDR Proteins DDR_Genes->DDR_Proteins Expression DNA_Repair Homologous Recombination DNA Repair DDR_Proteins->DNA_Repair SR4835_glue This compound Ternary_Complex Ternary Complex (CDK12/CycK-SR4835-DDB1) SR4835_glue->Ternary_Complex CDK12_CyclinK_glue CDK12/Cyclin K CDK12_CyclinK_glue->Ternary_Complex DDB1_CUL4 DDB1-CUL4-RBX1 E3 Ubiquitin Ligase DDB1_CUL4->Ternary_Complex Recruited to CyclinK_ub Ubiquitinated Cyclin K Ternary_Complex->CyclinK_ub Ubiquitination Proteasome Proteasome CyclinK_ub->Proteasome Degradation Cyclin K Degradation Proteasome->Degradation

Caption: this compound signaling pathway and molecular glue mechanism.

experimental_workflow cluster_0 In Vitro Experiment Workflow start Start: Seed Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (24-96 hours) treatment->incubation endpoint Endpoint Analysis incubation->endpoint proliferation Proliferation Assay (e.g., CellTiter-Glo) endpoint->proliferation western Western Blot (e.g., Cyclin K, p-γH2AX) endpoint->western qpcr qPCR (DDR Gene Expression) endpoint->qpcr analysis Data Analysis (IC50, etc.) proliferation->analysis western->analysis qpcr->analysis

Caption: General experimental workflow for in vitro studies with this compound.

troubleshooting_logic start No/Inconsistent Effect Observed check_compound Is the compound stock fresh and properly stored? start->check_compound check_cells Is the cell line known to be sensitive to CDK12/13i? start->check_cells check_assay Is the treatment duration and endpoint appropriate? start->check_assay solution_compound Solution: Use a fresh aliquot of this compound. check_compound->solution_compound No solution_cells Solution: Verify target expression or use a positive control cell line. check_cells->solution_cells No solution_assay Solution: Optimize incubation time based on the biological question. check_assay->solution_assay No

References

SR-4835 Technical Support Center: Troubleshooting Insolubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the insolubility of SR-4835 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] It functions as an ATP-competitive inhibitor.[2][3] Additionally, this compound acts as a "molecular glue," promoting the interaction between the CDK12-cyclin K complex and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[4][5][6] This dual mechanism of action—kinase inhibition and targeted protein degradation—underlies its anti-cancer properties, particularly in triple-negative breast cancer, by inducing DNA damage and apoptosis.[1][2][7][8]

Q2: What are the known solubility properties of this compound?

This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[8] It is critical to use fresh, anhydrous DMSO, as moisture absorption can significantly reduce the solubility of the compound.[1] For in vivo studies, specific formulations involving co-solvents and surfactants are often necessary.[9]

Troubleshooting Guide for this compound Insolubility

Problem: I am observing precipitation of this compound when I add it to my cell culture medium.

This is a common issue with hydrophobic small molecule inhibitors like this compound. The following steps provide a systematic approach to troubleshoot and resolve this problem.

Step 1: Optimize Your Stock Solution Preparation

The initial preparation of a concentrated stock solution is crucial for preventing precipitation in the final culture medium.

Recommended Protocol for Preparing this compound Stock Solution:

  • Solvent Selection: Use high-purity, anhydrous DMSO as the primary solvent.

  • Dissolution Technique: To aid dissolution, gentle warming of the solution in a 50°C water bath and/or ultrasonication is recommended.[1]

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or higher, depending on the supplier's recommendation) to minimize the volume of DMSO added to the cell culture, which can be toxic to cells at higher concentrations.[10]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

Step 2: Refine Your Dilution Method

The method of diluting the DMSO stock into your aqueous cell culture medium is a critical step where precipitation often occurs.

Experimental Workflow for Dilution:

G cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilution (Optional but Recommended) cluster_2 Final Dilution into Culture Medium cluster_3 Cell Treatment stock Prepare High-Concentration This compound Stock in Anhydrous DMSO intermediate Serially Dilute Stock in 100% DMSO to Working Stocks stock->intermediate  For dose-response studies prewarm Pre-warm Cell Culture Medium (e.g., DMEM, RPMI-1640) to 37°C stock->prewarm  For single concentration intermediate->prewarm add Add Small Volume of this compound Stock Directly to Pre-warmed Medium prewarm->add mix Mix Immediately and Thoroughly by Vortexing or Pipetting add->mix treat Add Medicated Medium to Cells mix->treat

Figure 1. Recommended workflow for diluting this compound into cell culture medium.

Key Considerations for Dilution:

  • Pre-warming the medium to 37°C can help maintain the solubility of the compound.[10]

  • Rapid mixing is essential to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

  • Avoid preparing large volumes of diluted this compound in media long before use, as the compound may precipitate over time. Prepare it fresh for each experiment.

Step 3: Manage DMSO Concentration in Your Final Culture

While DMSO is an excellent solvent for this compound, it can be toxic to cells. Therefore, it is crucial to keep the final DMSO concentration in your cell culture as low as possible, typically below 0.5%, and ideally below 0.1%.

Table 1: this compound Solubility and Recommended DMSO Concentrations

ParameterValueReference/Note
Solubility in DMSO 16 mg/mL (32.04 mM) to 60 mg/mL (120.15 mM)[1]
5 mg/mL (10.01 mM)[11]
25 mg/mL (50.06 mM)[9]
Recommended Final DMSO Concentration in Cell Culture < 0.5%General recommendation to avoid cytotoxicity.
Ideal Final DMSO Concentration in Cell Culture ≤ 0.1%Minimizes off-target effects of the solvent.
Control Group Treat cells with the same final concentration of DMSO without this compound.Essential for accurate interpretation of results.

Note: The reported solubility in DMSO can vary between suppliers. Always refer to the manufacturer's product data sheet.

Step 4: Consider Alternative Formulation Strategies

If precipitation persists despite optimizing the above steps, you may need to consider more advanced formulation strategies, although these are more commonly used for in vivo applications.

Table 2: Alternative Formulation Components for Poorly Soluble Compounds

ComponentExamplePurposeReference/Note
Co-solvents PEG300To increase the solubility of the compound in the final aqueous solution.[1][9]
Surfactants Tween 80, Cremophor ELTo form micelles that can encapsulate the hydrophobic compound.[1][9]
Cyclodextrins HP-β-CDTo form inclusion complexes with the drug, enhancing its aqueous solubility.[9]

Note: The use of these excipients in cell culture should be carefully validated for potential cytotoxicity and effects on the experimental outcome.

Signaling Pathway of this compound Action

This compound primarily targets the CDK12/13-Cyclin K complex, which plays a crucial role in the regulation of transcription and DNA damage response (DDR).

G cluster_0 This compound Mechanism of Action cluster_1 Target Complex cluster_2 Downstream Effects cluster_3 Molecular Glue Effect SR4835 This compound CDK12_13_CycK CDK12/13 - Cyclin K Complex SR4835->CDK12_13_CycK Inhibits Kinase Activity E3_Ligase CUL4-DDB1 E3 Ligase SR4835->E3_Ligase Acts as Molecular Glue Transcription Transcription of DDR Genes (e.g., BRCA1, ATM, FANCF) CDK12_13_CycK->Transcription Phosphorylates RNA Pol II Degradation Cyclin K Degradation CDK12_13_CycK->Degradation Leads to DDR DNA Damage Response Transcription->DDR Maintains Genomic Stability Apoptosis Apoptosis DDR->Apoptosis Inhibition leads to E3_Ligase->CDK12_13_CycK Degradation->Apoptosis

Figure 2. Signaling pathway illustrating the dual mechanism of this compound.

By inhibiting CDK12/13, this compound disrupts the transcription of key DNA damage response genes, leading to genomic instability and ultimately apoptosis in cancer cells.[7] Its action as a molecular glue enhances the degradation of Cyclin K, further incapacitating the kinase complex.[4]

References

SR-4835 Technical Support Center: Managing Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicities associated with the CDK12/13 inhibitor, SR-4835, in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo toxicity profile of this compound?

A1: Publicly available data on the specific toxicology of this compound is limited. However, one study in a patient-derived xenograft (PDX) model of triple-negative breast cancer reported that combination treatment of this compound with cisplatin resulted in rapid tumor regression without apparent gross toxicity. Another source indicates that this compound is well-tolerated in mice after long-term dosing.[1] It is important to note that a broader statement exists that some CDK12/13 inhibitors have failed in clinical trials due to toxicity, though this is not specific to this compound.

Q2: What are the potential target organs for this compound toxicity?

A2: While specific organ toxicities for this compound have not been detailed in available literature, researchers should consider monitoring organs with high cell proliferation rates, as is common with CDK inhibitors. Based on the known class effects of other CDK inhibitors, potential organs of interest for toxicity assessment include:

  • Bone marrow: Hematopoietic suppression is a common side effect of CDK inhibitors.

  • Gastrointestinal tract: The intestinal lining has a high cell turnover rate and can be affected by cell cycle inhibitors.

  • Liver and kidneys: As the primary organs for drug metabolism and excretion, they should be monitored for any signs of toxicity.

Q3: What are the expected hematological side effects of this compound?

A3: Specific hematological side effects for this compound are not well-documented in public literature. However, based on the mechanism of action of CDK inhibitors, myelosuppression is a potential concern. This can manifest as:

  • Neutropenia: A decrease in neutrophils, which can increase susceptibility to infections.

  • Anemia: A reduction in red blood cells.

  • Thrombocytopenia: A decrease in platelets, which can lead to bleeding.

Regular monitoring of complete blood counts (CBCs) is highly recommended during this compound administration in animal models.

Q4: How should I monitor for potential this compound toxicity in my animal studies?

A4: A comprehensive monitoring plan is crucial. This should include:

  • Regular clinical observations: Monitor for changes in body weight, food and water intake, activity levels, and any signs of distress.

  • Complete Blood Counts (CBCs): Perform baseline and periodic blood draws to monitor for hematological toxicities.

  • Serum Biochemistry: Analyze blood samples for markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function.

  • Histopathology: At the end of the study, or if an animal is euthanized due to adverse effects, perform a full necropsy and histopathological examination of key organs.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant Body Weight Loss (>15-20%) Drug-related toxicity (e.g., gastrointestinal distress, systemic toxicity)1. Temporarily suspend dosing and provide supportive care (e.g., hydration, nutritional supplements).2. Consider reducing the dose of this compound in subsequent treatment cycles.3. Perform a thorough clinical examination and consider blood analysis to identify the cause.
Neutropenia (Grade 3-4) Myelosuppression due to CDK12/13 inhibition1. Interrupt dosing until neutrophil counts recover.2. Consider a dose reduction for the remainder of the study.3. Prophylactic use of broad-spectrum antibiotics may be considered to prevent infections in severely neutropenic animals.
Diarrhea or Dehydration Gastrointestinal toxicity1. Provide supportive care, including subcutaneous or intraperitoneal fluids.2. Monitor electrolyte levels.3. Consider a temporary dose interruption or reduction.
Elevated Liver Enzymes (ALT, AST) Potential hepatotoxicity1. Confirm the finding with a repeat blood test.2. If elevations are significant and persistent, consider dose reduction or termination of the study for the affected animal.3. Perform histopathological analysis of the liver at the end of the study.

Experimental Protocols

General Dosing and Formulation

This compound is soluble in DMSO and methanol.[2] For in vivo studies, a common formulation involves dissolving this compound in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). One published study used a dose of 20 mg/kg in a PDX model of breast cancer.[2]

A sample formulation for oral administration can be prepared as follows:

  • Dissolve this compound in DMSO to create a stock solution.

  • For the working solution, dilute the DMSO stock in a vehicle such as a mixture of PEG300, Tween 80, and sterile water or saline. A suggested vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Ensure the final solution is clear and administer immediately after preparation.

Toxicity Monitoring Protocol
  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Baseline Measurements: Before the first dose, record the body weight and collect blood for baseline CBC and serum biochemistry analysis.

  • Dosing and Daily Monitoring: Administer this compound as per the study design. Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and hydration status. Record body weights at least three times per week.

  • Interim Blood Collection: Depending on the study duration, collect blood samples at one or more interim time points (e.g., weekly or bi-weekly) to monitor for hematological and biochemical changes.

Visualizations

Signaling Pathway of this compound

SR4835_Mechanism This compound Mechanism of Action cluster_0 Molecular Glue Action SR4835 This compound CDK12_13 CDK12/CDK13 SR4835->CDK12_13 Inhibits CyclinK Cyclin K SR4835->CyclinK Binds to CDK12-Cyclin K PolII RNA Polymerase II CDK12_13->PolII Phosphorylates Transcription Transcription Elongation PolII->Transcription DDR_Genes DNA Damage Response Genes DNA_Repair DNA Repair DDR_Genes->DNA_Repair Transcription->DDR_Genes Expression of Apoptosis Apoptosis DNA_Repair->Apoptosis Inhibition leads to DNA Damage & Cell_Death Cancer Cell Death Apoptosis->Cell_Death PARPi_Chemo PARP Inhibitors / DNA-damaging Chemo PARPi_Chemo->Apoptosis Synergizes with This compound to induce DDB1_Complex CUL4-DDB1 E3 Ligase CyclinK->DDB1_Complex Recruits Proteasome Proteasome CyclinK->Proteasome DDB1_Complex->CyclinK Ubiquitination Degradation Degradation Proteasome->Degradation

Caption: Mechanism of this compound as a CDK12/13 inhibitor and molecular glue.

Experimental Workflow for Toxicity Assessment

Toxicity_Workflow In Vivo Toxicity Assessment Workflow for this compound cluster_pre Pre-treatment cluster_treatment Treatment Phase cluster_post Post-treatment Analysis Acclimatization Animal Acclimatization (1 week) Baseline Baseline Measurements (Body Weight, Blood Samples) Acclimatization->Baseline Dosing This compound Administration (Specify dose, route, schedule) Baseline->Dosing Monitoring Daily Clinical Observations (Weight, Behavior, Appearance) Dosing->Monitoring Final Final Blood Collection Dosing->Final End of Study Interim Interim Blood Collection (e.g., weekly) Monitoring->Interim Interim->Monitoring Necropsy Necropsy & Organ Collection Final->Necropsy Analysis CBC, Serum Biochemistry, Histopathology Necropsy->Analysis Dose_Adjustment Decision Tree for Dose Adjustment start Adverse Event Observed? severe Is it severe? (e.g., >15% weight loss, Grade 3/4 neutropenia) start->severe Yes continue_monitoring Continue Monitoring start->continue_monitoring No interrupt Interrupt Dosing severe->interrupt Yes severe->continue_monitoring No supportive_care Provide Supportive Care recover Animal Recovers? supportive_care->recover interrupt->supportive_care reduce_dose Resume at Reduced Dose recover->reduce_dose Yes end Euthanize & Necropsy recover->end No reduce_dose->continue_monitoring

References

Technical Support Center: Overcoming Resistance to SR-4835 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome resistance to the CDK12/13 inhibitor SR-4835 in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly selective, reversible, and ATP-competitive dual inhibitor of cyclin-dependent kinase 12 (CDK12) and cyclin-dependent kinase 13 (CDK13)[1]. Its primary mechanism involves binding to the ATP-binding pocket of CDK12 and CDK13, leading to the suppression of the expression of genes involved in the DNA damage response (DDR) pathway[2]. This suppression of DDR proteins creates a "BRCAness" phenotype in cancer cells, making them more susceptible to DNA-damaging agents and PARP inhibitors[2].

Furthermore, this compound functions as a "molecular glue" that promotes the interaction between the CDK12-cyclin K complex and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, a crucial activating subunit for CDK12[3][4][5][6][7][8].

dot

cluster_cell Cancer Cell SR4835 This compound CDK12_CycK CDK12/Cyclin K Complex SR4835->CDK12_CycK Inhibits SR4835->CDK12_CycK Acts as molecular glue CUL4_DDB1 CUL4-RBX1-DDB1 E3 Ligase CDK12_CycK->CUL4_DDB1 Recruits RNAPII RNA Polymerase II CDK12_CycK->RNAPII Phosphorylates Cyclin_K_degradation Cyclin K Degradation CUL4_DDB1->Cyclin_K_degradation Mediates Proteasome Proteasome DDR_Genes DDR Genes RNAPII->DDR_Genes Transcription DDR_Proteins DDR Proteins DDR_Genes->DDR_Proteins Translation DNA_Damage DNA Damage DDR_Proteins->DNA_Damage Repair Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Cyclin_K_degradation->CDK12_CycK Reduces complex activity

Caption: Mechanism of action of this compound.

Q2: What are the known mechanisms of resistance to this compound?

There are two primary mechanisms of resistance to this compound that have been identified:

  • Activation of the NOTCH Signaling Pathway: High enrichment of the NOTCH signaling pathway has been associated with resistance to this compound in acute lymphoblastic leukemia (ALL) cell lines. The exact mechanism by which NOTCH activation confers resistance is still under investigation but may involve the upregulation of pro-survival pathways that counteract the effects of CDK12/13 inhibition.

  • Impaired CUL4-RBX1-DDB1 Ubiquitin Ligase Function: Since this compound acts as a molecular glue to induce cyclin K degradation via the CUL4-RBX1-DDB1 complex, dysfunction of this E3 ligase can lead to resistance. Specifically, knockdown of DDB1, a key component of this complex, has been shown to confer resistance to this compound-induced cytotoxicity and cyclin K degradation[4][7][8][9].

Q3: How can I determine if my cancer cells have developed resistance to this compound?

You can assess resistance by performing a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant rightward shift in the IC50 value compared to sensitive parental cells indicates the development of resistance.

Troubleshooting Guides

Issue 1: Decreased Sensitivity or Acquired Resistance to this compound

Possible Cause 1: Activation of the NOTCH Signaling Pathway

  • How to Diagnose:

    • Western Blot: Probe for key components of the NOTCH pathway, such as the cleaved (active) form of NOTCH1 (NICD) and its downstream target HES1. An increase in the levels of these proteins in resistant cells compared to sensitive cells suggests pathway activation.

    • qRT-PCR: Measure the mRNA levels of NOTCH target genes like HES1, HEY1, and MYC. Upregulation in resistant cells is indicative of pathway activation.

  • How to Overcome:

    • Combination Therapy with a NOTCH Inhibitor: Co-treatment with a gamma-secretase inhibitor (GSI), which blocks the cleavage and activation of NOTCH receptors, can restore sensitivity to this compound.

ParameterRecommendation
NOTCH Inhibitor DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester)
DAPT Concentration 1-10 µM (determine optimal concentration with a dose-response curve)
Treatment Duration 24-72 hours
Readout Cell Viability Assay (MTT, CellTiter-Glo)

dot

cluster_workflow Diagnosing and Overcoming NOTCH-Mediated Resistance start Resistant Cells western_blot Western Blot for Cleaved NOTCH1 (NICD) and HES1 start->western_blot q_pcr qRT-PCR for HES1, HEY1, MYC start->q_pcr pathway_active NOTCH Pathway Activation Confirmed western_blot->pathway_active q_pcr->pathway_active combination_therapy Co-treat with this compound and a Gamma-Secretase Inhibitor (e.g., DAPT) pathway_active->combination_therapy viability_assay Cell Viability Assay combination_therapy->viability_assay sensitivity_restored Restored Sensitivity viability_assay->sensitivity_restored

Caption: Workflow for addressing NOTCH-mediated resistance.

Possible Cause 2: Impaired CUL4-RBX1-DDB1 Ubiquitin Ligase Function

  • How to Diagnose:

    • Western Blot for DDB1: A significant decrease in DDB1 protein levels in resistant cells compared to sensitive cells may indicate a dysfunctional E3 ligase complex.

    • Co-Immunoprecipitation (Co-IP): Perform a Co-IP with an antibody against CDK12 and immunoblot for DDB1 in the presence and absence of this compound. A reduced interaction between CDK12 and DDB1 in resistant cells upon this compound treatment, as compared to sensitive cells, suggests a defect in the molecular glue mechanism.

  • How to Overcome:

    • Currently, there are no direct pharmacological agents to restore the function of a deficient CUL4-RBX1-DDB1 complex. In this scenario, alternative therapeutic strategies that do not rely on the molecular glue activity of this compound should be considered. This could involve combining this compound with agents that induce synthetic lethality through different pathways.

Issue 2: Suboptimal Efficacy of this compound Monotherapy

Even in the absence of acquired resistance, the efficacy of this compound as a monotherapy can be enhanced through combination with other agents.

  • Strategy 1: Combination with PARP Inhibitors

    • Rationale: this compound induces a "BRCAness" phenotype by downregulating DDR genes. This creates a synthetic lethal interaction with PARP inhibitors, which are effective in cells with compromised homologous recombination repair[2].

    • Recommended Combination:

ParameterRecommendation
PARP Inhibitor Olaparib, Talazoparib
This compound Concentration IC20 - IC30 (as determined by single-agent dose-response)
PARP Inhibitor Concentration IC20 - IC30 (as determined by single-agent dose-response)
Treatment Duration 72-96 hours
Readout Cell Viability Assay, Apoptosis Assay (e.g., Annexin V staining)
  • Strategy 2: Combination with DNA-Damaging Agents

    • Rationale: By inhibiting the DDR pathway, this compound sensitizes cancer cells to the cytotoxic effects of DNA-damaging chemotherapy.

    • Recommended Combination:

ParameterRecommendation
DNA-Damaging Agent Cisplatin, Irinotecan
This compound Concentration IC20 - IC30
Cisplatin/Irinotecan Concentration IC20 - IC30
Treatment Duration 48-72 hours
Readout Cell Viability Assay, DNA Damage Response (e.g., γH2AX staining)
  • Strategy 3: Combination with KRAS G12C Inhibitors (for KRAS G12C-mutant cancers)

    • Rationale: Combined treatment with this compound and a KRAS G12C inhibitor like sotorasib can suppress the development of acquired resistance to either agent alone. This combination leads to an additive effect on cell cycle arrest.

    • Recommended Combination:

ParameterRecommendation
KRAS G12C Inhibitor Sotorasib, Adagrasib
This compound Concentration IC20 - IC30
KRAS G12C Inhibitor Concentration IC20 - IC30
Treatment Duration 72-96 hours
Readout Cell Viability Assay, Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry)

dot

cluster_combination Combination Therapy Strategies SR4835 This compound Synergistic_Apoptosis Synergistic Apoptosis SR4835->Synergistic_Apoptosis PARPi PARP Inhibitor PARPi->Synergistic_Apoptosis DNA_damaging DNA-Damaging Agent DNA_damaging->Synergistic_Apoptosis KRASi KRAS G12C Inhibitor KRASi->Synergistic_Apoptosis

Caption: Overview of this compound combination therapies.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and/or the combination agent) for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved NOTCH1, HES1, DDB1, Cyclin K, p-Rb, total Rb) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer.

  • Pre-clearing: Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the bait protein (e.g., CDK12) overnight at 4°C.

  • Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the prey protein (e.g., DDB1).

References

Technical Support Center: Improving the Oral Bioavailability of SR-4835

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the oral bioavailability of the selective CDK12/13 inhibitor, SR-4835.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing low and variable oral bioavailability of this compound in our preclinical animal models. What are the potential underlying causes?

Low and inconsistent oral bioavailability of a research compound like this compound can stem from several factors. A systematic investigation is crucial to identify the root cause. The primary suspects are typically poor aqueous solubility, extensive first-pass metabolism, or efflux by intestinal transporters.

Troubleshooting Flowchart: Investigating Poor Oral Bioavailability

cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Potential Causes cluster_3 Solution Strategies A Low/Variable Oral Bioavailability of this compound B Characterize Physicochemical Properties A->B Investigate C Assess In Vitro ADME Properties A->C Investigate D Evaluate In Vivo Performance A->D Investigate E Poor Aqueous Solubility B->E Leads to F High First-Pass Metabolism C->F Identifies G Efflux Transporter Substrate C->G Identifies H Formulation Enhancement E->H Address with I Co-administration with Inhibitors F->I Address with G->I Address with

Caption: A logical workflow for diagnosing the cause of poor oral bioavailability.

Q2: What are the key physicochemical properties of this compound that we should be aware of?

While detailed proprietary data may be limited, publicly available information provides some initial clues.

PropertyValueSource
Molecular FormulaC₂₁H₂₀Cl₂N₁₀O[1][2]
Molecular Weight499.36 g/mol [1][2]
SolubilitySoluble in DMSO and Methanol[1][3]

The high molecular weight and complex structure suggest that this compound may have low aqueous solubility despite its solubility in organic solvents. This is a common characteristic of many kinase inhibitors.

Q3: How can we experimentally determine if poor solubility is the primary issue for this compound's low bioavailability?

A tiered approach involving both in vitro and in vivo experiments is recommended.

Experimental Workflow: Assessing Solubility and Dissolution

A Start: Suspected Solubility Issue B Kinetic Solubility Assay (in PBS, FaSSIF, FeSSIF) A->B C Low Solubility Confirmed? B->C D Dissolution Testing (USP Apparatus II) C->D Yes G Investigate Other Factors (Metabolism, Permeability) C->G No E Slow Dissolution Rate? D->E F Proceed to Formulation Strategies E->F Yes E->G No

Caption: A step-by-step workflow to confirm if solubility is the limiting factor.

Experimental Protocol: Kinetic Solubility Assessment

  • Materials: this compound, DMSO, Phosphate Buffered Saline (PBS) pH 7.4, Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF).

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, add the stock solution to each of the aqueous buffers (PBS, FaSSIF, FeSSIF) to achieve a range of final concentrations.

    • Incubate the plate at room temperature with shaking for a defined period (e.g., 2 and 24 hours).

    • Measure the concentration of dissolved this compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS.

  • Interpretation: Low solubility in these biorelevant media would strongly suggest that it is a contributing factor to poor oral absorption.

Q4: If we confirm poor solubility, what formulation strategies can we employ to improve the oral bioavailability of this compound?

Several formulation strategies can enhance the solubility and dissolution rate of poorly water-soluble compounds.[4][5][6][7][8] The choice of strategy will depend on the specific properties of this compound and the desired dosage form.

Formulation StrategyMechanism of ActionKey AdvantagesKey Considerations
Particle Size Reduction Increases surface area for dissolution (e.g., micronization, nanosuspension).Simple and widely applicable.May not be sufficient for very poorly soluble compounds.
Amorphous Solid Dispersions Disperses the drug in a hydrophilic polymer matrix in an amorphous state, preventing crystallization and enhancing dissolution.[9]Significant solubility enhancement.Physical stability of the amorphous form needs to be monitored.
Lipid-Based Formulations Solubilizes the drug in a lipid vehicle, which can form micelles or emulsions in the GI tract, facilitating absorption.[8]Can enhance both solubility and permeability.Potential for drug precipitation upon dilution in the GI tract.
Complexation with Cyclodextrins Encapsulates the drug molecule within the cyclodextrin cavity, increasing its apparent solubility.[6][9]Forms a true solution.Limited by the stoichiometry of the complex and the size of the drug molecule.

Q5: How do we investigate if first-pass metabolism is a significant barrier for this compound?

In vitro metabolic stability assays are a good starting point.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Materials: this compound, liver microsomes (from relevant species, e.g., human, rat, mouse), NADPH regenerating system.

  • Procedure:

    • Incubate this compound at a low concentration (e.g., 1 µM) with liver microsomes in the presence of the NADPH regenerating system.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction and analyze the remaining concentration of this compound by LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Interpretation: A short half-life and high intrinsic clearance would suggest that this compound is rapidly metabolized, which could significantly reduce its oral bioavailability.

Q6: What if we suspect this compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?

An in vitro permeability assay using a cell line that overexpresses the transporter of interest is the standard method.

Experimental Protocol: Caco-2 Permeability Assay

  • Materials: this compound, Caco-2 cells, Transwell inserts.

  • Procedure:

    • Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer.

    • Add this compound to either the apical (A) or basolateral (B) side of the monolayer.

    • Measure the amount of this compound that permeates to the opposite chamber over time.

    • Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).

  • Interpretation: An efflux ratio (Papp B to A / Papp A to B) significantly greater than 2 suggests that this compound is a substrate for an efflux transporter.

Q7: Can we use in silico models to predict the oral absorption of this compound?

Yes, physiologically-based pharmacokinetic (PBPK) models can be valuable tools.[10][11] These computational models integrate physicochemical data, in vitro ADME data, and physiological parameters to simulate the absorption, distribution, metabolism, and excretion of a drug. PBPK modeling can help to:

  • Predict human pharmacokinetics from preclinical data.

  • Identify the key factors limiting oral absorption.

  • Simulate the effect of different formulation strategies.

Signaling Pathway Considerations for this compound

This compound is a potent inhibitor of CDK12 and CDK13, which are involved in regulating transcription and DNA damage repair.[12][13][14][15] While these are the primary targets, it is important to consider potential off-target effects or downstream consequences that could influence its own absorption and metabolism. For instance, inhibition of these kinases in intestinal enterocytes could potentially alter the expression of drug metabolizing enzymes or transporters.

CDK12/13 Signaling and Potential Impact on Drug Disposition

SR4835 This compound CDK12_13 CDK12/CDK13 SR4835->CDK12_13 Inhibits RNAPII RNA Polymerase II Phosphorylation CDK12_13->RNAPII Promotes Transcription Transcription of DDR and other genes RNAPII->Transcription ADME_Genes Transcription of ADME Genes (e.g., CYPs, Transporters) Transcription->ADME_Genes Potential Effect ADME_Protein ADME Protein Expression in Gut and Liver ADME_Genes->ADME_Protein Bioavailability Oral Bioavailability of this compound ADME_Protein->Bioavailability May Influence

Caption: Potential indirect effects of this compound on its own bioavailability via transcriptional regulation.

This technical support guide provides a framework for systematically addressing challenges with the oral bioavailability of this compound. By combining the suggested experimental protocols with a clear understanding of the underlying principles, researchers can effectively troubleshoot and optimize the delivery of this promising therapeutic agent.

References

Technical Support Center: Interpreting Results for SR-4835

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the troubleshooting and technical support guide for SR-4835. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and provide standardized protocols for key assays. This compound is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13. Uniquely, it also functions as a "molecular glue," inducing the proteasomal degradation of Cyclin K. This dual mechanism can lead to complex cellular responses that may differ from those of other CDK inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your experiments with this compound.

Q1: I'm not observing the expected decrease in cell viability after this compound treatment. What are the potential causes?

Answer: A lack of cytotoxic or anti-proliferative effects can stem from several factors, ranging from experimental setup to intrinsic cellular resistance.

  • Inappropriate Concentration or Duration: Ensure you are using a concentration range appropriate for your cell line. IC50 values can vary significantly between cell types. We recommend performing a dose-response curve (e.g., 10 nM to 10 µM) for 48-96 hours to determine the optimal concentration for your model.

  • Cell Line Resistance: Some cell lines may exhibit intrinsic resistance. For instance, resistance to this compound has been linked to high enrichment in the NOTCH signaling pathway in certain cancer types.

  • Compromised Compound: this compound is typically dissolved in DMSO. Ensure your stock solution is fresh and has been stored correctly. Avoid multiple freeze-thaw cycles. Improperly stored or moisture-absorbed DMSO can reduce the solubility and efficacy of the compound[1].

  • Sub-optimal Cell Culture Conditions: Factors like high cell passage number, mycoplasma contamination, or inconsistent cell seeding density can significantly alter drug response. Refer to standardized cell-based assay protocols to minimize variability.

Q2: I can confirm CDK12/13 inhibition (e.g., decreased p-RPB1 Ser2), but Cyclin K protein levels are unchanged. Why is this happening?

Answer: This is a critical and unique aspect of this compound's mechanism. While this compound is an ATP-competitive inhibitor of CDK12/13, its full cytotoxic effect is often linked to its function as a molecular glue, which is dependent on a specific cellular machinery.[2][3][4][5][6][7][8][9]

  • The Molecular Glue Mechanism: this compound promotes the formation of a ternary complex between CDK12 and DDB1, a component of the CUL4-RBX1 E3 ubiquitin ligase complex.[2][4][5][6][7][8][10] This interaction leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, CDK12's binding partner.

  • Dependency on the E3 Ligase Complex: If your cell line has mutations, deletions, or low expression of key components of the CUL4-RBX1-DDB1 complex, the molecular glue effect will be abrogated.[4][5][6][7][8][10] In such cases, you may observe target engagement (inhibition of CDK12's kinase activity) without the downstream degradation of Cyclin K, potentially leading to reduced overall efficacy.

  • Experimental Verification: To confirm this, you can perform a Western blot for DDB1, CUL4B, and RBX1. Additionally, treating cells with a proteasome inhibitor (e.g., MG132) prior to this compound should "rescue" Cyclin K from degradation, confirming the degradation is proteasome-dependent.[6]

Q3: My cells show an increase in DNA damage markers (γH2AX), but the expected suppression of DNA Damage Response (DDR) genes (like BRCA1, RAD51) is not significant. How can I interpret this?

Answer: This scenario suggests that while this compound is causing DNA damage, the canonical pathway of DDR gene suppression may be altered or delayed in your specific cell model.

  • Kinetics of Transcription vs. Damage: The accumulation of DNA damage (measured by γH2AX foci) can be a rapid event. The transcriptional suppression of DDR genes, however, is a downstream effect of CDK12 inhibition and may occur over a longer time course.[11][12] Consider performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to analyze both endpoints.

  • Cell-Type Specific Transcriptional Dependencies: While many cancer cells rely on CDK12 for DDR gene expression, your specific cell line might have redundant or alternative transcriptional programs that maintain a baseline level of DDR gene expression, even when CDK12 is inhibited.

  • Alternative Sources of DNA Damage: this compound treatment can induce cellular stress, which itself can contribute to DNA damage independently of DDR gene transcription.

Q4: I'm observing an increase in ER stress markers (e.g., p-eIF2α) after treatment. Is this an expected off-target effect?

Answer: While not its primary mechanism, induction of endoplasmic reticulum (ER) stress has been reported as a consequence of this compound treatment in some contexts, particularly in breast cancer cells. This is considered part of a broader cellular stress response that can contribute to the compound's efficacy.

  • Induction of Immunogenic Cell Death (ICD): The observed ER stress can be a component of immunogenic cell death (ICD). This process involves the translocation of calreticulin to the cell surface and the release of ATP and HMGB1, which can stimulate an anti-tumor immune response.

  • Contribution to Cytotoxicity: ER stress can trigger apoptosis through pathways like the unfolded protein response (UPR). Therefore, this effect, while perhaps "off-target" from the primary CDK12/Cyclin K mechanism, likely contributes to the overall anti-cancer activity of this compound.

Data Presentation

Table 1: Summary of Expected vs. Potentially Unexpected Cellular Responses to this compound
Biomarker / PhenotypeExpected ResultPotential Unexpected Result & Interpretation
p-RPB1 (Ser2) Strong decreaseNo change: Check compound activity and experimental setup.
Cyclin K Protein Strong decreaseNo change: Indicates a potential defect in the CUL4-DDB1 E3 ligase machinery, abrogating the molecular glue effect.[6][10]
DDR Gene mRNA (BRCA1, ATM, etc.)DecreaseNo change: May indicate cell-type specific transcriptional dependencies or require a longer treatment duration.[11]
γH2AX Foci IncreaseNo change/Decrease: Reported in some ALL cell lines; may suggest alternative cell death mechanisms are dominant.
Cell Viability DecreaseNo change: Check for drug resistance mechanisms (e.g., NOTCH pathway) or suboptimal experimental conditions.
ER Stress Markers (p-eIF2α)Baseline levelsIncrease: A reported secondary effect that can contribute to immunogenic cell death and overall cytotoxicity.
Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeReported IC50 (nM)
A375BRAF-mutated Melanoma~109.6 nM[6]
Colo829BRAF-mutated Melanoma~135.9 nM[6]
WM164BRAF-mutated Melanoma~112.0 nM[6]
WM983ABRAF-mutated Melanoma~80.7 nM[6]
WM983BBRAF-mutated Melanoma~160.5 nM[6]
Various TNBC CellsTriple-Negative Breast CancerPotent activity reported[1]

Visualized Workflows and Pathways

SR4835_Mechanism cluster_inhibition Canonical CDK12/13 Inhibition cluster_degradation Molecular Glue Action SR4835_1 This compound CDK12_CycK CDK12/Cyclin K Complex SR4835_1->CDK12_CycK Binds ATP Pocket RPB1 RNA Pol II (CTD) CDK12_CycK->RPB1 pRPB1 p-RPB1 (Ser2) CDK12_CycK->pRPB1 Inhibits RPB1->pRPB1 Phosphorylation DDR_Genes DDR Gene Transcription pRPB1->DDR_Genes Promotes SR4835_2 This compound Ternary_Complex Ternary Complex (CDK12-SR4835-DDB1) SR4835_2->Ternary_Complex CDK12_CycK_2 CDK12/Cyclin K Complex CDK12_CycK_2->Ternary_Complex DDB1_Complex CUL4-RBX1-DDB1 E3 Ligase DDB1_Complex->Ternary_Complex Recruits CycK_Ub Cyclin K Ubiquitination Ternary_Complex->CycK_Ub Degradation Cyclin K Degradation CycK_Ub->Degradation

Caption: Dual mechanism of action for this compound.

Troubleshooting_Workflow start Unexpected Result Observed q_viability Is cell viability decreased as expected? start->q_viability a_viability_no No q_viability->a_viability_no No a_viability_yes Yes q_viability->a_viability_yes Yes check_conc 1. Verify this compound concentration and cell seeding density. 2. Test for mycoplasma. a_viability_no->check_conc q_cyclinK Is Cyclin K degraded? a_viability_yes->q_cyclinK check_resistance Consider intrinsic resistance. (e.g., check NOTCH pathway status) check_conc->check_resistance end_complex Result suggests a complex, cell-specific response. check_resistance->end_complex a_cyclinK_no No q_cyclinK->a_cyclinK_no No a_cyclinK_yes Yes q_cyclinK->a_cyclinK_yes Yes check_e3 Investigate CUL4-DDB1 complex. - Check protein expression (WB). - Use proteasome inhibitor control. a_cyclinK_no->check_e3 q_ddr Are DDR genes downregulated? a_cyclinK_yes->q_ddr check_e3->end_complex a_ddr_no No q_ddr->a_ddr_no No a_ddr_yes Yes q_ddr->a_ddr_yes Yes check_time Perform time-course experiment. (e.g., 6-48 hours) a_ddr_no->check_time end_ok Results are consistent with known mechanisms. a_ddr_yes->end_ok check_time->end_complex

Caption: Troubleshooting workflow for unexpected this compound results.

Key Experimental Protocols

Protocol 1: Western Blot for Cyclin K Degradation

This protocol is designed to verify the this compound-induced degradation of Cyclin K.

  • Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment. Treat cells with the desired concentrations of this compound (and a DMSO vehicle control) for 2 to 6 hours. For a proteasome-inhibition control, pre-treat a set of wells with 10 µM MG132 for 1 hour before adding this compound.[6]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli buffer, and boil for 5-10 minutes. Separate proteins on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against Cyclin K (e.g., Cell Signaling Technology #19472, Abcam ab85854) overnight at 4°C.[13][14]

    • Wash the membrane 3 times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Probe for a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.

Protocol 2: Cell Viability (WST-1) Assay

This colorimetric assay measures the metabolic activity of viable cells.[15][16][17][18]

  • Cell Seeding: Seed cells in a 96-well, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[18] Gently shake the plate for 1 minute to mix.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the cell type's metabolic rate and should be determined empirically. Monitor the color change.

  • Absorbance Measurement: Measure the absorbance at 420-480 nm (maximum at ~440 nm) using a microplate reader.[15] A reference wavelength of >600 nm can be used to subtract background.

  • Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control to calculate the percentage of cell viability.

Protocol 3: Immunofluorescence for γH2AX

This protocol allows for the visualization and quantification of DNA double-strand breaks.[19][20][21][22][23]

  • Cell Culture: Grow cells on glass coverslips placed in a 24-well plate. Treat with this compound for the desired time and concentration.

  • Fixation: Wash cells once with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[19]

  • Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.2-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[19]

  • Blocking: Wash twice with PBS. Block with 1-5% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature to reduce non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate coverslips with a primary antibody against phospho-Histone H2A.X (Ser139) diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash coverslips three times with PBST. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.[19]

  • Counterstaining and Mounting: Wash three times with PBST. Stain nuclei by incubating with DAPI (1 µg/mL) for 5-10 minutes. Wash once more with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the slides using a fluorescence or confocal microscope. γH2AX will appear as distinct nuclear foci, which can be quantified using image analysis software (e.g., ImageJ).

References

Minimizing batch-to-batch variability of SR-4835

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SR-4835. Our goal is to help you minimize batch-to-batch variability and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant difference in the IC50 value of this compound between two recently purchased batches. What could be the cause?

A1: Discrepancies in IC50 values between batches of this compound can stem from several factors. The most common culprits are variations in compound purity, the presence of inactive isomers, or residual solvents from the synthesis process. Additionally, differences in compound handling and storage between experiments can contribute to variability.

Troubleshooting Steps:

  • Verify Compound Identity and Purity: We recommend performing in-house quality control on the new batch.

    • HPLC/UPLC Analysis: Assess the purity of the new batch. A significant difference in the purity percentage compared to the previous batch is a likely cause of the potency difference.

    • LC-MS Analysis: Confirm the molecular weight of the compound to ensure it is indeed this compound.

  • Review Storage and Handling:

    • Ensure that both batches have been stored under the recommended conditions (-20°C for powder, -80°C for solvent stocks).[1]

    • Confirm that fresh, anhydrous DMSO was used for preparing stock solutions, as this compound's solubility can be affected by moisture.[2]

  • Perform a Head-to-Head Comparison: If possible, perform a dose-response experiment comparing the old and new batches simultaneously in the same assay plate. This will minimize experimental variability.

Q2: Our current batch of this compound is showing lower than expected activity in our cell-based assays, even though the purity appears high. What should we investigate?

A2: If the purity of your this compound batch is confirmed to be high, reduced activity could be due to the presence of inactive stereoisomers or degradation of the compound. This compound's mechanism as a molecular glue that promotes cyclin K degradation is structurally specific, and any alteration to its conformation could impact its activity.[3]

Troubleshooting Steps:

  • Assess Compound Integrity:

    • LC-MS Analysis: Check for the presence of degradation products.

    • NMR Analysis: While more complex, 1H NMR can provide detailed structural information and may reveal subtle changes in the molecule.

  • Evaluate Functional Activity:

    • Western Blot Analysis: A key function of this compound is the degradation of cyclin K.[3][4] Treat cells with both the old and new batches of this compound and perform a western blot for cyclin K to compare their ability to induce its degradation.

  • Consider Experimental Conditions:

    • Ensure consistent cell passage numbers and health.

    • Verify the concentration of your stock solution using a spectrophotometric method, if possible.

Q3: We have noticed variability in our results when using this compound in combination with other drugs. How can we minimize this?

A3: Synergistic effects can be highly sensitive to the concentration and activity of each compound.[5] Variability in the potency of your this compound batch will be amplified in combination studies.

Troubleshooting Steps:

  • Qualify Each Batch: Before beginning a combination study, it is crucial to qualify each new batch of this compound by determining its IC50 value in your primary cell line.

  • Use a Consistent Batch: For a given set of combination experiments, use the same batch of this compound to eliminate compound variability as a factor.

  • Optimize Combination Ratios: Perform a matrix of concentrations for both this compound and the combination drug to identify the optimal synergistic ratio. This ratio may need to be re-optimized if you switch to a new batch of this compound with a different potency.

Quality Control Experimental Protocols

To ensure the consistency of your results, we recommend performing the following quality control experiments on each new batch of this compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound powder.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to 10 µg/mL in a 50:50 mixture of ACN and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in ACN

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 25°C

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • LC-MS grade ACN

  • LC-MS grade water

  • Formic acid

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column

Procedure:

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 ACN:water.

  • LC Conditions: Use similar LC conditions as in the HPLC purity assessment protocol, but with a shorter run time if desired.

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

  • Data Analysis: Look for the [M+H]+ ion corresponding to the molecular weight of this compound (C21H20Cl2N10O, MW = 499.35). The expected m/z would be approximately 500.35.

Protocol 3: Functional Potency Assessment in a Cell-Based Assay

Objective: To determine the IC50 of this compound in a cancer cell line.

Materials:

  • Triple-negative breast cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in cell culture medium to obtain a range of concentrations (e.g., 1 µM to 1 nM).

  • Cell Treatment: Treat the cells with the different concentrations of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using a non-linear regression model.

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Purity (HPLC) >98%[6]
Molecular Weight (LC-MS) [M+H]+ ≈ 500.35 m/z[1]
In Vitro IC50 (CDK12) ~99 nM[2][7]
Cell-Based IC50 (TNBC cells) 80 - 160 nM[8]
Storage (Powder) -20°C for up to 3 years[1]
Storage (DMSO Stock) -80°C for up to 1 year[1]

Visualizations

cluster_0 Troubleshooting Workflow for this compound Variability A Inconsistent Results Observed (e.g., different IC50) B Review Storage and Handling - Correct temperature? - Fresh DMSO used? A->B C Perform In-House QC on New Batch A->C D HPLC for Purity C->D E LC-MS for Identity C->E F Cell-Based Potency Assay C->F G Compare QC Data with Previous Batch and Certificate of Analysis D->G E->G F->G H Purity or Identity Issue G->H Discrepancy Found I Potency Difference Confirmed G->I Purity/Identity OK J Contact Supplier for Replacement H->J K Adjust Experimental Concentrations Based on New IC50 I->K

Caption: Troubleshooting workflow for addressing batch-to-batch variability of this compound.

cluster_1 Quality Control Process for New this compound Batch A Receive New Batch of this compound B Review Certificate of Analysis (CoA) A->B C Prepare Stock Solution (Anhydrous DMSO) B->C D Perform Purity Test (HPLC) C->D E Perform Identity Test (LC-MS) C->E F Perform Functional Test (Cell-Based IC50 Assay) C->F G Compare Results to CoA and Previous Batches D->G E->G F->G H Batch Accepted for Use G->H Results Consistent I Batch Rejected - Contact Supplier G->I Discrepancy Found

Caption: Recommended quality control process for incoming batches of this compound.

cluster_2 This compound Signaling Pathway SR4835 This compound CDK12_CyclinK CDK12/Cyclin K Complex SR4835->CDK12_CyclinK Binds to Ternary_Complex Ternary Complex (CDK12/CycK-SR4835-DDB1) CDK12_CyclinK->Ternary_Complex DDB1 DDB1 DDB1->Ternary_Complex CUL4_RBX1 CUL4-RBX1 E3 Ubiquitin Ligase CyclinK_Ub Cyclin K Ubiquitination CUL4_RBX1->CyclinK_Ub Mediates Ternary_Complex->CUL4_RBX1 Recruits Proteasome Proteasome CyclinK_Ub->Proteasome Degradation Cyclin K Degradation Proteasome->Degradation Inhibition Inhibition of CDK12 Activity Degradation->Inhibition Downstream Downregulation of DNA Damage Response Genes Inhibition->Downstream

Caption: Mechanism of action of this compound as a molecular glue.

References

SR-4835 degradation kinetics and how to monitor it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SR-4835. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and analysis of this compound, with a specific focus on its stability and degradation kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. Based on information from suppliers, the following conditions are recommended:

  • Solid (Powder): Store at -20°C for long-term stability, reported to be up to three years.[1][2][3]

  • In Solvent (e.g., DMSO): For stock solutions, store at -80°C for up to one year.[1][3][4] For shorter-term storage (up to one month), -20°C is also acceptable.[4]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in DMSO and methanol.[5][6] To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO to the desired concentration. Sonication or gentle warming (e.g., to 37-45°C) can aid in dissolution.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can affect the compound's stability.[4]

Q3: My this compound solution appears to have precipitated. What should I do?

A3: Precipitation can occur, especially when diluting a DMSO stock solution into an aqueous buffer. To mitigate this, it is recommended to pre-warm both the stock solution and the aqueous medium to 37°C before mixing.[1] If precipitation still occurs, sonication can be used to help redissolve the compound.[1] It is best to make serial dilutions in DMSO first before the final dilution into your aqueous experimental medium.

Q4: What is the known chemical stability of this compound?

Troubleshooting Guides

Troubleshooting Poor Solubility or Precipitation
Issue Potential Cause Recommended Solution
Compound precipitates upon addition to aqueous buffer. The compound has lower solubility in aqueous solutions compared to DMSO.Pre-warm both the DMSO stock and the aqueous buffer to 37°C before mixing.[1] Perform serial dilutions in DMSO to a lower concentration before the final dilution into the aqueous medium.
Solid this compound is difficult to dissolve in DMSO. The compound may require energy to overcome crystal lattice forces.Use sonication to aid dissolution.[1] Gentle warming of the solution (e.g., in a 37°C water bath) can also be effective.[1] Ensure you are using fresh, anhydrous DMSO as moisture can affect solubility.
Precipitate forms in the stock solution upon storage. The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles.Store stock solutions at -80°C for long-term stability.[1][4] Prepare smaller aliquots to avoid repeated freeze-thaw cycles.[4]
Troubleshooting HPLC Analysis of this compound
Issue Potential Cause Recommended Solution
Variable peak retention times. Inconsistent mobile phase composition, temperature fluctuations, or poor column equilibration.Ensure the mobile phase is well-mixed and degassed.[7] Use a column oven for stable temperature control.[7] Allow sufficient time for the column to equilibrate with the mobile phase before injections.
Peak tailing. Interaction of the basic nitrogen-containing this compound with active silanol groups on the HPLC column.Use a high-purity silica column. Adjust the mobile phase pH to suppress silanol ionization (typically lower pH).[8] Add a competing base, such as triethylamine (TEA), to the mobile phase.
Ghost peaks. Contamination in the injector, column, or mobile phase. Late eluting peaks from a previous injection.Flush the injector and column with a strong solvent.[9] Ensure high purity of the mobile phase solvents. Include a column wash step in your gradient method to elute strongly retained compounds.[9]
No or low signal. The compound has degraded. Incorrect detection wavelength.Prepare a fresh sample from a properly stored stock. Confirm the UV absorbance maxima for this compound (reported as 212, 293, 299 nm) and set the detector accordingly.[5][6]

Experimental Protocols

Protocol for Monitoring this compound Degradation by HPLC

This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound. Specific parameters will need to be optimized for your equipment and experimental conditions.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Buffers (e.g., phosphate or acetate) to adjust mobile phase pH.

2. Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for purine analogs.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 299 nm (based on reported UV maxima).[5][6]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

  • Create a working standard by diluting the stock solution in the mobile phase to a suitable concentration (e.g., 10 µg/mL).

  • For degradation studies, subject this compound solutions to stress conditions (see forced degradation protocol below) and dilute them similarly.

4. Analysis:

  • Inject the standard solution to determine the retention time and peak area of intact this compound.

  • Inject the stressed samples.

  • Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

5. Data Interpretation:

  • The percentage of this compound remaining can be calculated by comparing the peak area in the stressed sample to that of the unstressed standard.

  • The appearance of new, well-resolved peaks indicates the formation of degradation products.

Protocol for Forced Degradation Studies of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis. Neutralize before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

  • Thermal Degradation: Store the solid this compound and the stock solution at an elevated temperature (e.g., 60-80°C).

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Quench the reaction if necessary (e.g., by neutralization).

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using the developed stability-indicating HPLC method.

4. Data Evaluation:

  • Assess the percentage of degradation of this compound under each condition.

  • Identify the conditions under which this compound is most labile.

  • The chromatograms will reveal the formation of degradation products, which can be further characterized using techniques like LC-MS.[2][3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution stress_conditions Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) prep_stock->stress_conditions hplc_analysis Stability-Indicating HPLC Analysis stress_conditions->hplc_analysis Analyze at time points lcms_analysis LC-MS for Degradant ID hplc_analysis->lcms_analysis Characterize new peaks kinetics Determine Degradation Kinetics hplc_analysis->kinetics pathway Identify Degradation Pathways lcms_analysis->pathway

Caption: Workflow for this compound degradation studies.

troubleshooting_hplc cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues start HPLC Problem Observed rt_drift Retention Time Drift start->rt_drift peak_tailing Peak Tailing start->peak_tailing broad_peaks Broad Peaks start->broad_peaks ghost_peaks Ghost Peaks start->ghost_peaks check_temp Check Temp Control rt_drift->check_temp check_mp Check Mobile Phase rt_drift->check_mp equilibrate Equilibrate Column rt_drift->equilibrate adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph use_additive Use Additive (TEA) peak_tailing->use_additive change_column Use High-Purity Column peak_tailing->change_column check_flow Check Flow Rate broad_peaks->check_flow reduce_volume Reduce Injection Volume broad_peaks->reduce_volume replace_guard Replace Guard Column broad_peaks->replace_guard flush_system Flush System ghost_peaks->flush_system clean_mp Use Pure Solvents ghost_peaks->clean_mp wash_step Add Wash Step ghost_peaks->wash_step

Caption: Troubleshooting logic for HPLC analysis of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of CDK12 Inhibitors: SR-4835 vs. THZ531

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent CDK12 inhibitors, SR-4835 and THZ531. This analysis is supported by experimental data to delineate their distinct mechanisms and performance.

Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, plays a crucial role in the regulation of transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II).[1] This activity is particularly important for the expression of long genes, including those involved in the DNA damage response (DDR).[1][2] Consequently, inhibitors of CDK12 are being actively investigated as potential cancer therapeutics, particularly in combination with DNA-damaging agents or PARP inhibitors.[3][4]

This guide focuses on a comparative analysis of two key CDK12 inhibitors: this compound, a reversible inhibitor, and THZ531, a covalent inhibitor. We will explore their mechanisms of action, biochemical potency, and effects on cellular processes, supported by quantitative data and detailed experimental methodologies.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and THZ531, offering a direct comparison of their biochemical and cellular activities.

ParameterThis compoundTHZ531Source(s)
Binding Mechanism Reversible, ATP competitiveCovalent[5][6]
CDK12 IC50 99 nM158 nM[3][7]
CDK13 IC50 4.9 nM (IC50)69 nM[4][7]
CDK12 Kd 98 nMNot Reported[3]
CDK13 Kd 4.9 nMNot Reported[3]
Cellular Proliferation IC50 (Jurkat cells) Not explicitly stated for Jurkat, but effective at low-nanomolar concentrations in TNBC cells50 nM[7][8]
Mechanism of Action Induces proteasomal degradation of Cyclin K (molecular glue)Direct inhibition of CDK12/13 kinase activity[9][10][11]
Effect on RNA Pol II Ser2 Phosphorylation Reduces phosphorylationSelectively reduces phosphorylation[2][12]
Synergy with PARP inhibitors/DNA damaging agents YesYes[3][6]

Signaling Pathway and Inhibitor Mechanism of Action

The diagram below illustrates the canonical CDK12 signaling pathway and the distinct mechanisms by which this compound and THZ531 exert their inhibitory effects.

CDK12_Pathway CDK12 Signaling Pathway and Inhibitor Mechanisms cluster_0 Canonical CDK12 Pathway cluster_1 Inhibitor Mechanisms CDK12 CDK12 CDK12_CyclinK CDK12/Cyclin K Complex CDK12->CDK12_CyclinK CyclinK Cyclin K CyclinK->CDK12_CyclinK Proteasome Proteasome CyclinK->Proteasome Degradation RNAPolII RNA Polymerase II (CTD) CDK12_CyclinK->RNAPolII Phosphorylation pRNAPolII Phosphorylated RNA Pol II (pSer2) CDK12_CyclinK->pRNAPolII Phosphorylation DDB1 DDB1 CDK12_CyclinK->DDB1 Recruits Transcription Transcriptional Elongation (DDR genes, etc.) pRNAPolII->Transcription SR4835 This compound (Reversible Inhibitor) SR4835->CDK12_CyclinK Binds to CDK12/CycK THZ531 THZ531 (Covalent Inhibitor) THZ531->CDK12_CyclinK Covalently binds to CDK12 CUL4_RBX1 CUL4-RBX1 E3 Ligase DDB1->CUL4_RBX1 CUL4_RBX1->CyclinK Ubiquitination Degradation Cyclin K Degradation

Caption: CDK12/Cyclin K complex phosphorylates RNA Pol II to promote transcription.

A key distinction lies in their mode of action. THZ531 is a covalent inhibitor that directly targets the kinase activity of CDK12 and CDK13.[7][13] In contrast, this compound, while also inhibiting kinase activity, functions as a "molecular glue."[9][10][11] It promotes the interaction between the CDK12-Cyclin K complex and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, leading to the proteasomal degradation of Cyclin K.[9][11] This unique mechanism of inducing protein degradation sets this compound apart from THZ531.[10][14]

Experimental Workflow for Inhibitor Comparison

The following diagram outlines a typical experimental workflow for the comparative evaluation of CDK12 inhibitors like this compound and THZ531.

Experimental_Workflow General Workflow for Comparing CDK12 Inhibitors cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_downstream Downstream Analysis kinase_assay In Vitro Kinase Assay ic50_determination IC50 Determination (Potency & Selectivity) kinase_assay->ic50_determination cell_culture Cancer Cell Lines (e.g., TNBC, Jurkat) ic50_determination->cell_culture Inform Dosing treatment Inhibitor Treatment (this compound vs. THZ531) cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., CellTiter-Glo) treatment->proliferation_assay western_blot Western Blot Analysis treatment->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis_assay target_engagement Target Engagement (p-RNA Pol II Ser2) western_blot->target_engagement ddr_markers DDR Protein Levels (e.g., BRCA1, RAD51) western_blot->ddr_markers cyclin_k_degradation Cyclin K Levels (this compound specific) western_blot->cyclin_k_degradation

Caption: A multi-step workflow for evaluating and comparing CDK12 inhibitors.

Experimental Protocols

Below are generalized protocols for key experiments cited in the comparison of this compound and THZ531. These are based on methodologies described in the referenced literature.

In Vitro Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of the compounds on CDK12/Cyclin K activity and for calculating IC50 values.

  • Objective: To measure the potency of this compound and THZ531 in inhibiting the kinase activity of recombinant CDK12/Cyclin K.

  • Methodology:

    • Reaction Setup: Reactions are typically performed in a 96-well plate format.[15] Each well contains the reaction buffer, a mixture of ATP and [γ-³³P]ATP, the test compound at various concentrations (or DMSO as a control), and a substrate/kinase mixture.[15][16] A common substrate for CDK12 is a fragment of c-Myc.[5]

    • Enzyme and Substrate: Recombinant human CDK12/Cyclin K complex is used as the enzyme source.[17]

    • Compound Preparation: Inhibitors are serially diluted to the desired concentrations. To maintain consistency, the final DMSO concentration should be kept constant across all wells, typically not exceeding 1%.[17][18]

    • Reaction Initiation and Incubation: The reaction is initiated by the addition of the kinase to the mixture. The plate is then incubated at 30°C for a specified period, for instance, 60 minutes.[15][16]

    • Reaction Termination and Detection: The reaction is stopped, often by the addition of an acid solution.[16] The amount of incorporated radiolabeled phosphate into the substrate is then quantified using a suitable method, such as scintillation counting, to determine the level of kinase activity.[15]

    • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the DMSO control. IC50 values are then determined by fitting the data to a dose-response curve using non-linear regression.

Cell Proliferation Assay

This assay assesses the impact of the inhibitors on the growth and viability of cancer cells.

  • Objective: To determine the concentration of this compound and THZ531 required to inhibit the proliferation of cancer cell lines by 50% (GI50).

  • Methodology:

    • Cell Plating: Cancer cells (e.g., Jurkat or triple-negative breast cancer cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The following day, cells are treated with a range of concentrations of this compound or THZ531. A DMSO-treated group serves as the negative control.

    • Incubation: The cells are incubated with the compounds for a defined period, typically 72 hours.

    • Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

    • Data Analysis: The luminescence signal is read using a plate reader. The results are normalized to the DMSO control, and the GI50 values are calculated using non-linear regression analysis. For covalent inhibitors like THZ531, washout experiments can be performed to assess the irreversibility of the anti-proliferative effect.[2]

Western Blot Analysis

Western blotting is employed to investigate the molecular consequences of CDK12 inhibition within the cell.

  • Objective: To assess the effect of this compound and THZ531 on the phosphorylation of RNA Polymerase II, the expression of downstream DDR proteins, and specifically for this compound, the degradation of Cyclin K.

  • Methodology:

    • Cell Lysis: After treatment with the inhibitors for a specified duration, cells are washed with cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[19]

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-RNA Pol II Ser2, total RNA Pol II, Cyclin K, RAD51, BRCA1, and a loading control like GAPDH or β-actin).

    • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: The intensity of the bands is quantified using densitometry software. The levels of the target proteins are normalized to the loading control to compare the effects of the different treatments.

References

A Head-to-Head Comparison of SR-4835 and Dinaciclib in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of oncology research, the targeting of cyclin-dependent kinases (CDKs) has emerged as a promising therapeutic strategy. This guide provides a comprehensive comparison of two notable CDK inhibitors, SR-4835 and dinaciclib, focusing on their efficacy in preclinical cancer models. The following analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in advancing cancer therapeutics.

Executive Summary

This compound is a highly selective, orally bioavailable dual inhibitor of CDK12 and CDK13.[1] Its mechanism of action is centered on the suppression of genes involved in the DNA damage response (DDR), creating a "BRCAness" phenotype in cancer cells and thereby sensitizing them to DNA-damaging agents and PARP inhibitors.[2] In contrast, dinaciclib is a broader spectrum CDK inhibitor, targeting CDK1, CDK2, CDK5, and CDK9.[3] This broader activity leads to cell cycle arrest and apoptosis through multiple pathways. While both agents have demonstrated significant anti-tumor activity, their distinct mechanisms of action and target profiles result in different efficacy profiles and potential therapeutic applications. One in vitro study demonstrated that while dinaciclib is a more potent inhibitor of CDK12, it is less selective than this compound.[4] Furthermore, in a study on triple-negative breast cancer (TNBC) patient-derived xenograft (PDX) models, dinaciclib, but not this compound, was shown to enhance the anti-tumor activity of the PARP inhibitor olaparib.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism involves the inhibition of CDK12 and CDK13, which are critical for the transcription of key DNA damage response genes. By inhibiting these kinases, this compound disrupts homologous recombination repair, leading to increased genomic instability in cancer cells. This targeted approach creates a synthetic lethal interaction with PARP inhibitors and enhances the efficacy of DNA-damaging chemotherapy.

Dinaciclib's broader CDK inhibition profile leads to a more direct impact on cell cycle progression. By inhibiting CDK1 and CDK2, it induces cell cycle arrest, primarily at the G2/M phase.[3][5] Its inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins like Mcl-1, further promoting cancer cell death.[3]

Signaling_Pathways cluster_SR4835 This compound Pathway cluster_Dinaciclib Dinaciclib Pathway SR4835 This compound CDK12_13 CDK12/CDK13 SR4835->CDK12_13 inhibits DDR_Genes DNA Damage Response Genes (e.g., BRCA1, RAD51) CDK12_13->DDR_Genes activates transcription of HR_Repair Homologous Recombination Repair DDR_Genes->HR_Repair enables Genomic_Instability Increased Genomic Instability HR_Repair->Genomic_Instability prevents Apoptosis_SR Apoptosis Genomic_Instability->Apoptosis_SR leads to PARP_Inhibitors PARP Inhibitors/ DNA Damaging Agents PARP_Inhibitors->Apoptosis_SR synergizes with This compound to induce Dinaciclib Dinaciclib CDK1_2 CDK1/CDK2 Dinaciclib->CDK1_2 inhibits CDK9 CDK9 (P-TEFb) Dinaciclib->CDK9 inhibits Cell_Cycle Cell Cycle Progression (G2/M) CDK1_2->Cell_Cycle drives Mcl1 Mcl-1 (Anti-apoptotic) CDK9->Mcl1 activates transcription of Apoptosis_Dina Apoptosis Cell_Cycle->Apoptosis_Dina arrest leads to Mcl1->Apoptosis_Dina inhibits

Figure 1. Signaling pathways of this compound and Dinaciclib.

Comparative Efficacy Data

Direct head-to-head preclinical studies comparing this compound and dinaciclib are limited. However, available data from in vitro kinase assays and in vivo combination studies provide valuable insights into their relative potency and efficacy.

ParameterThis compoundDinaciclibCancer Model/AssayReference
In Vitro Kinase Inhibition (IC50) Recombinant Kinase Assay[4]
CDK12Less Potent30.3 nM[4]
SelectivityHighly selective for CDK12/13Pan-CDK inhibitor (CDK1, 2, 5, 9)[1][3]
In Vivo Efficacy (Combination Therapy) Triple-Negative Breast Cancer (TNBC) PDX[6]
Combination with Olaparib (PARP inhibitor)No observed improvement in olaparib responseIncreased sensitivity to olaparib in 5/6 models[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols employed in the evaluation of this compound and dinaciclib.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified CDK enzymes.

  • Method: Recombinant CDK12/CycK kinase (0.2 μM) is incubated with varying concentrations of the inhibitor (e.g., 0, 0.1, 1, 10, and 100 μM) for 5 minutes in the presence of 0.2 mM [32P]-γ-ATP. The kinase reaction is initiated by the addition of a substrate (e.g., 50 μM His-c-Myc) and incubated for 20 minutes. The amount of phosphorylated substrate is then quantified to determine the inhibitory activity of the compound.[4]

Clonogenic Survival Assay
  • Objective: To assess the long-term proliferative capacity of cancer cells after drug treatment.

  • Method: A single-cell suspension is plated in 6-well plates and allowed to adhere overnight. Cells are then treated with various concentrations of this compound or dinaciclib for a specified duration (e.g., 72 hours). The drug-containing medium is then replaced with fresh medium, and the cells are allowed to grow for 1-3 weeks until visible colonies form. Colonies are fixed, stained with crystal violet, and counted. The surviving fraction is calculated relative to untreated control cells.

Patient-Derived Xenograft (PDX) Models
  • Objective: To evaluate the in vivo anti-tumor efficacy of the compounds in a model that more closely recapitulates human tumor biology.

  • Method: Fresh tumor tissue from a patient is surgically implanted into immunocompromised mice. Once the tumors are established and reach a certain volume, the mice are randomized into treatment groups (e.g., vehicle control, this compound, dinaciclib, combination therapy). Drugs are administered according to a specific dosing schedule. Tumor volume is measured regularly, and at the end of the study, tumors are excised for further analysis.

Western Blot Analysis
  • Objective: To detect and quantify changes in protein expression levels in response to drug treatment.

  • Method: Cancer cells are treated with this compound or dinaciclib for a specified time. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., p-Rb, Mcl-1, γH2AX) and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized and quantified.

Cell Cycle Analysis
  • Objective: To determine the effect of the compounds on cell cycle distribution.

  • Method: Cancer cells are treated with the inhibitors for a set period. The cells are then harvested, fixed in cold ethanol, and treated with RNase A. Propidium iodide (PI) is added to stain the cellular DNA. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Apoptosis Assay
  • Objective: To measure the induction of apoptosis following drug treatment.

  • Method: Cells are treated with this compound or dinaciclib. Both adherent and floating cells are collected and washed. The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes. The stained cells are then analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro Cancer Cell Lines treatment_invitro Treat with this compound or Dinaciclib start_invitro->treatment_invitro kinase_assay In Vitro Kinase Assay treatment_invitro->kinase_assay clonogenic_assay Clonogenic Survival Assay treatment_invitro->clonogenic_assay western_blot Western Blot treatment_invitro->western_blot cell_cycle Cell Cycle Analysis treatment_invitro->cell_cycle apoptosis_assay Apoptosis Assay treatment_invitro->apoptosis_assay data_analysis_invitro Data Analysis kinase_assay->data_analysis_invitro clonogenic_assay->data_analysis_invitro western_blot->data_analysis_invitro cell_cycle->data_analysis_invitro apoptosis_assay->data_analysis_invitro start_invivo Patient-Derived Xenograft (PDX) Models treatment_invivo Treat with this compound or Dinaciclib (monotherapy or combination) start_invivo->treatment_invivo tumor_measurement Tumor Volume Measurement treatment_invivo->tumor_measurement data_analysis_invivo Data Analysis tumor_measurement->data_analysis_invivo ex_vivo_analysis Ex Vivo Analysis (e.g., IHC, Western Blot) data_analysis_invivo->ex_vivo_analysis

Figure 2. General experimental workflow for comparing this compound and Dinaciclib.

Conclusion

This compound and dinaciclib represent two distinct approaches to CDK inhibition in cancer therapy. This compound's high selectivity for CDK12/13 offers a targeted strategy to induce a "BRCAness" phenotype, suggesting its potential in combination with PARP inhibitors and DNA-damaging agents, particularly in tumors with underlying DDR deficiencies. Dinaciclib's broader CDK inhibition profile results in potent cell cycle arrest and apoptosis across a range of cancer types.

The limited head-to-head comparative data underscores the need for further research to delineate the specific cancer contexts where each agent may be most effective. The finding that dinaciclib, but not this compound, enhanced the efficacy of olaparib in TNBC PDX models suggests that the broader CDK inhibition profile of dinaciclib may be more effective in overcoming resistance to PARP inhibitors in certain settings. Future studies should focus on direct comparisons of these agents in well-characterized cancer models to guide their clinical development and optimize patient selection for targeted CDK inhibitor therapies.

References

Unveiling the Molecular Glue Mechanism of SR-4835: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

SR-4835, a selective dual inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13), has emerged as a promising therapeutic agent, particularly in the context of triple-negative breast cancer and melanoma.[1][2] Beyond its kinase inhibition activity, compelling evidence has validated its function as a molecular glue, inducing the degradation of cyclin K.[3][4] This guide provides a comprehensive comparison of this compound with other CDK inhibitors, supported by experimental data, to elucidate its unique mechanism of action for researchers, scientists, and drug development professionals.

Performance Comparison: this compound vs. Alternative CDK Inhibitors

This compound distinguishes itself from other CDK12 inhibitors, such as THZ531, through its unique ability to induce the degradation of cyclin K, the regulatory partner of CDK12. While both inhibitors impact the phosphorylation of RNA polymerase II, this compound's molecular glue activity leads to a distinct downstream cascade.[3]

Quantitative Data Summary
CompoundTarget(s)IC50 (CDK12)IC50 (CDK13)Cyclin K DegradationMechanism of Action
This compound CDK12, CDK1399 nM[5]4.9 nM[5]Yes[3][6]Molecular Glue Degrader[3][7]
THZ531 CDK12, CDK13--No[6][8]Covalent Kinase Inhibitor[1]
Dinaciclib Pan-CDKMore potent than this compound (in vitro)[1]-No (without modification)[7]Kinase Inhibitor[1][7]
CR8 Pan-CDK--Yes[1]Molecular Glue Degrader[1]

Note: IC50 values can vary depending on the assay conditions.

Validating the Molecular Glue Mechanism: Key Experiments and Protocols

The molecular glue function of this compound has been substantiated through a series of key experiments that demonstrate its ability to bring the CDK12-cyclin K complex into proximity with the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex for proteasomal degradation.[3][7]

Experimental Protocols

1. Immunoblotting for Cyclin K Degradation:

  • Objective: To visualize the reduction in cyclin K protein levels upon treatment with this compound.

  • Methodology:

    • Culture cells (e.g., A375 melanoma cells) to a suitable confluency.[6]

    • Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time course (e.g., 2 hours).[6]

    • Lyse the cells and quantify total protein concentration.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against cyclin K and a loading control (e.g., β-actin).

    • Incubate with secondary antibodies and visualize protein bands using an appropriate detection system. A significant decrease in the cyclin K band intensity in this compound-treated cells compared to the control indicates degradation.[6]

2. Co-Immunoprecipitation (Co-IP) to Demonstrate Protein Interactions:

  • Objective: To show that this compound promotes the interaction between the CDK12-cyclin K complex and the DDB1 component of the E3 ligase complex.[3]

  • Methodology:

    • Treat cells with this compound or a vehicle control.

    • Lyse the cells under non-denaturing conditions to preserve protein complexes.

    • Incubate the cell lysates with an antibody specific for one of the proteins of interest (e.g., DDB1) that is conjugated to beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the immunoprecipitated protein complexes from the beads.

    • Analyze the eluted proteins by immunoblotting using antibodies against the other proteins of interest (e.g., CDK12 and cyclin K). The presence of CDK12 and cyclin K in the DDB1 immunoprecipitate from this compound-treated cells confirms the formation of the ternary complex.[3]

3. CRISPR/Cas9-based Genetic Screening:

  • Objective: To identify the essential components of the cellular machinery required for this compound's cytotoxic activity.

  • Methodology:

    • Introduce a genome-wide CRISPR/Cas9 knockout library into a cancer cell line (e.g., A375).[6][9]

    • Treat the cell population with this compound or a vehicle control.

    • After a period of cell growth, sequence the guide RNAs (gRNAs) present in the surviving cell population.

    • Genes whose knockout confers resistance to this compound will be enriched in the treated population. This type of screen identified components of the CUL4-RBX1-DDB1 E3 ligase complex as essential for the activity of this compound, providing strong genetic evidence for its molecular glue mechanism.[3]

Visualizing the Mechanism and Workflow

To further clarify the molecular events and experimental logic, the following diagrams illustrate the signaling pathway and a typical workflow for validating the molecular glue mechanism.

molecular_glue_mechanism cluster_0 This compound Mediated Protein Degradation cluster_1 This compound This compound CDK12_CycK CDK12-Cyclin K Complex This compound->CDK12_CycK Binds DDB1 DDB1 CDK12_CycK->DDB1 Recruits Ub Ubiquitin CDK12_CycK->Ub Ubiquitination CUL4_RBX1 CUL4-RBX1 E3_Ligase CUL4-RBX1-DDB1 E3 Ligase Complex Proteasome Proteasome Ub->Proteasome Targeting Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Degradation experimental_workflow Cell_Culture Cell Culture (e.g., A375) Treatment Treatment with This compound vs. Control Cell_Culture->Treatment Immunoblot Immunoblotting (Cyclin K levels) Treatment->Immunoblot CoIP Co-Immunoprecipitation (CDK12-DDB1 interaction) Treatment->CoIP CRISPR_Screen CRISPR/Cas9 Screen (Identify essential genes) Treatment->CRISPR_Screen Data_Analysis Data Analysis and Mechanism Validation Immunoblot->Data_Analysis CoIP->Data_Analysis CRISPR_Screen->Data_Analysis

References

SR-4835: A Comparative Analysis of CDK12 and CDK13 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: SR-4835 is a potent and selective small molecule inhibitor targeting the transcriptional cyclin-dependent kinases CDK12 and CDK13.[1][2] These kinases, in complex with Cyclin K, play a crucial role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcription elongation and the expression of genes involved in the DNA Damage Response (DDR).[3][4][5] This guide provides a detailed comparison of this compound's activity on CDK12 versus CDK13, presenting key experimental data, methodologies, and the compound's unique mechanism of action.

Quantitative Analysis of Inhibitory Potency

Biochemical assays demonstrate that this compound is a highly potent dual inhibitor of both CDK12 and CDK13, with a notable preference for CDK13. The compound's high selectivity for the CDK12/CDK13 pair over other kinases has been confirmed through extensive kinase panel screening.[6][7]

ParameterCDK12CDK13Reference
IC50 99 nM4.9 nM[8]
Kd (Binding Affinity) 98 nM4.9 nM[8][9]
Cellular EC50 (p-RNA Pol II) 105.5 nM (MDA-MB-231 cells)105.5 nM (MDA-MB-231 cells)[9]
  • IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Kd: The dissociation constant, indicating the binding affinity of the inhibitor to the kinase. A lower Kd value signifies a higher binding affinity.

  • Cellular EC50: The half-maximal effective concentration in a cell-based assay, measuring the functional outcome of target inhibition (in this case, phosphorylation of RNA Polymerase II).

Mechanism of Action: Dual Inhibition and Molecular Glue Activity

This compound exhibits a multi-faceted mechanism of action. It acts as a reversible, ATP-competitive inhibitor, binding to the kinase active site.[1][10] However, beyond simple kinase inhibition, this compound also functions as a "molecular glue."[10][11][12][13] It induces a conformational change in the CDK12/Cyclin K and CDK13/Cyclin K complexes, promoting their interaction with the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[11][12] This leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, the essential regulatory partner for both CDK12 and CDK13.[11][12][13] This degradation of Cyclin K provides a secondary, more durable mechanism for shutting down CDK12/13 activity. Some studies also suggest that this compound binding can allosterically activate the dissociation of the CDK12/13-Cyclin K complex, further contributing to the loss of kinase activity.[14]

SR4835_Mechanism cluster_kinase Kinase Complex cluster_downstream Downstream Effects cluster_degradation Degradation Pathway CDK12_CycK CDK12/Cyclin K PolII RNA Pol II (CTD) CDK12_CycK->PolII Phosphorylates Ser2 E3_Ligase CUL4-DDB1 E3 Ligase CDK12_CycK->E3_Ligase Recruits CDK13_CycK CDK13/Cyclin K CDK13_CycK->PolII Phosphorylates Ser2 CDK13_CycK->E3_Ligase Recruits Transcription Transcription Elongation PolII->Transcription DDR_Genes DDR Gene Expression (e.g., BRCA1, RAD51) Transcription->DDR_Genes SR4835_glue This compound (Molecular Glue) SR4835_glue->CDK12_CycK SR4835_glue->CDK13_CycK CycK_degraded Cyclin K Degradation E3_Ligase->CycK_degraded Ubiquitinates Cyclin K Proteasome Proteasome CycK_degraded->Proteasome Degrades SR4835 This compound (ATP-Competitive Inhibitor) SR4835->CDK12_CycK Inhibits Kinase Activity SR4835->CDK13_CycK Inhibits Kinase Activity

Caption: Mechanism of this compound action on CDK12/13 signaling pathways.

Experimental Protocols

The specificity and potency of this compound have been determined through a series of biochemical and cellular assays.

1. Biochemical Kinase Assays (IC50/Kd Determination)

  • Objective: To measure the direct inhibitory effect of this compound on purified kinase activity and its binding affinity.

  • Methodology:

    • Recombinant human CDK12/Cyclin K and CDK13/Cyclin K enzyme complexes are used.

    • Assays are typically performed using a radioactive format (e.g., ³²P-ATP or ³³P-ATP) or luminescence-based methods like ADP-Glo.[1][15]

    • A known substrate, such as a peptide derived from the C-terminal domain of RNA Polymerase II, is included in the reaction.

    • This compound is serially diluted and added to the reaction mixture containing the kinase, substrate, and ATP.

    • The amount of phosphorylated substrate is quantified to determine the level of kinase inhibition at each drug concentration.

    • IC50 values are calculated by fitting the dose-response data to a suitable equation (e.g., Morrison quadratic equation for tight-binding inhibitors).[1]

    • Binding affinity (Kd) is often determined using competition binding assays or biophysical methods.

2. Cellular Assays (Target Engagement and Functional Outcomes)

  • Objective: To confirm that this compound inhibits CDK12/13 in a cellular context and to measure its downstream functional consequences.

  • Methodology:

    • Immunoblotting (Western Blot):

      • Cancer cell lines (e.g., triple-negative breast cancer lines like MDA-MB-231) are treated with varying concentrations of this compound.[4][9]

      • After treatment, cell lysates are collected and proteins are separated by gel electrophoresis.

      • Antibodies are used to detect the levels of specific proteins, including:

        • Phospho-RNA Polymerase II (Ser2) to measure direct target inhibition.[4]

        • Total Cyclin K levels to assess degradation.[11]

        • DDR proteins (e.g., BRCA1, RAD51, ATM) to quantify downstream effects on gene expression.[4]

        • Markers of DNA damage (γH2AX) and apoptosis (cleaved PARP).[9][11]

    • Clonogenic Survival Assays:

      • Cells are plated at low density and treated with this compound for an extended period (e.g., 7-10 days).[8]

      • The ability of single cells to proliferate and form colonies is assessed. This assay measures the long-term impact of the compound on cell viability and proliferation.[8]

    • RNA-Sequencing (RNA-seq):

      • Cells are treated with this compound, and total RNA is extracted.

      • High-throughput sequencing is used to analyze changes in the global transcriptome.

      • This method confirms that this compound treatment leads to the downregulation of genes involved in DNA repair and recombination, consistent with CDK12/13 inhibition.[6][7]

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays KinaseAssay Kinase Activity Assay (e.g., ADP-Glo) IC50 IC50 / Kd Values KinaseAssay->IC50 BindingAssay Binding Assay BindingAssay->IC50 CellTreatment Treat Cells with this compound WB Western Blot CellTreatment->WB RNAseq RNA-Seq CellTreatment->RNAseq Clonogenic Clonogenic Assay CellTreatment->Clonogenic Target Target Engagement (p-PolII, CycK) WB->Target GeneExp Gene Expression (DDR Genes) RNAseq->GeneExp Viability Cell Viability Clonogenic->Viability

References

Comparative analysis of SR-4835's effect on different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential impact of the CDK12/13 inhibitor, SR-4835, across various cancer types. This document provides a comparative analysis of its efficacy, detailed experimental protocols, and visualizations of the underlying signaling pathways.

This compound has emerged as a potent and selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). Its mechanism of action extends beyond simple kinase inhibition, as it also functions as a molecular glue, promoting the proteasomal degradation of Cyclin K. This dual activity disrupts critical cellular processes, including transcription and DNA damage repair, leading to anti-tumor effects in various cancer models. This guide provides a comparative overview of this compound's impact on melanoma, triple-negative breast cancer (TNBC), and glioblastoma.

Comparative Efficacy of this compound

The anti-cancer activity of this compound varies across different cancer types and cell lines, as demonstrated by both in vitro and in vivo studies.

In Vitro Sensitivity

The half-maximal inhibitory concentration (IC50) of this compound highlights its potent cytotoxic effects, particularly in melanoma and triple-negative breast cancer cell lines.

Cancer TypeCell LineIC50 (nM)Reference
Melanoma A375 (BRAF V600E)117.5[1]
Colo829 (BRAF V600E)104.5[1]
WM164 (BRAF V600E)109.6[1]
WM983A (BRAF V600E)80.7[1]
WM983B (BRAF V600E)160.5[1]
Triple-Negative Breast Cancer (TNBC) MDA-MB-231Not explicitly stated, but sensitive in low-nanomolar range.
MDA-MB-436Not explicitly stated, but sensitive in low-nanomolar range.
HS578TNot explicitly stated, but sensitive in low-nanomolar range.
Glioblastoma Patient-Derived Xenograft (PDX) linesReduced growth in the low nanomolar range.[2]
In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the significant anti-tumor activity of this compound.

Cancer TypeModelTreatmentOutcomeReference
Melanoma A375 XenograftThis compoundInformation on specific tumor growth inhibition percentages is not readily available in the searched literature, but studies report potent anti-tumor activity.[1]
Triple-Negative Breast Cancer (TNBC) PDX ModelThis compound + CisplatinRapid tumor regression.
PDX ModelThis compound + IrinotecanSignificant tumor regression.
Glioblastoma Orthotopic Murine PDX ModelThis compoundSignificantly longer overall survival without overt toxicity.[2][2]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on the inhibition of CDK12/13 and the degradation of Cyclin K.

This compound Mechanism of Action

SR4835_Mechanism cluster_inhibition Kinase Inhibition cluster_degradation Molecular Glue Activity SR4835_inhibits This compound CDK12_13 CDK12 / CDK13 SR4835_inhibits->CDK12_13 Inhibits RPB1 RNA Polymerase II (RPB1-CTD) CDK12_13->RPB1 Phosphorylates pRPB1 p-RPB1 (Ser2) RPB1->pRPB1 DDR_genes DDR Gene Transcription (BRCA1, ATM, RAD51) pRPB1->DDR_genes Promotes Transcription DDR_proteins DDR Proteins DDR_genes->DDR_proteins DNA_damage Increased DNA Damage (γH2AX) DDR_proteins->DNA_damage Repairs Apoptosis_inhib Apoptosis DNA_damage->Apoptosis_inhib SR4835_glue This compound CDK12_CycK CDK12-Cyclin K Complex SR4835_glue->CDK12_CycK Ternary_complex Ternary Complex (CDK12-SR4835-DDB1) CDK12_CycK->Ternary_complex DDB1_complex CUL4-RBX1-DDB1 E3 Ligase Complex DDB1_complex->Ternary_complex Ub_CycK Ubiquitinated Cyclin K Ternary_complex->Ub_CycK Ubiquitinates Cyclin K Proteasome Proteasome Ub_CycK->Proteasome Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Apoptosis_glue Apoptosis Degraded_CycK->Apoptosis_glue Contributes to

Caption: this compound's dual mechanism: kinase inhibition and molecular glue-mediated degradation.

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of this compound are provided below.

Cell Viability Assay

This protocol is adapted for assessing the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375 for melanoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a DMSO-only control.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.

  • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • Equilibrate the plate and the cell viability reagent to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

  • Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of Cyclin K Degradation

This protocol outlines the steps to detect the degradation of Cyclin K in response to this compound treatment.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound and a negative control (e.g., THZ531)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Cyclin K, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound or the negative control for the specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Cyclin K antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the anti-β-actin antibody as a loading control.

Co-Immunoprecipitation of CDK12 and DDB1

This protocol is designed to demonstrate the this compound-induced interaction between CDK12 and DDB1.

Materials:

  • Cells expressing tagged proteins (e.g., FLAG-CDK12 and endogenous DDB1)

  • This compound

  • IP lysis buffer (non-denaturing)

  • Anti-FLAG affinity beads (e.g., anti-FLAG M2 affinity gel)

  • Wash buffer

  • Elution buffer (e.g., 3xFLAG peptide solution or glycine-HCl, pH 2.5)

  • Primary antibodies: anti-CDK12, anti-DDB1

  • Secondary antibodies

Procedure:

  • Treat cells with this compound or DMSO for the desired time.

  • Lyse the cells in IP lysis buffer on ice.

  • Clarify the lysates by centrifugation.

  • Pre-clear the lysates by incubating with non-specific beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with anti-FLAG affinity beads overnight at 4°C with gentle rotation to immunoprecipitate FLAG-CDK12.

  • Collect the beads by centrifugation and wash them three to five times with wash buffer.

  • Elute the protein complexes from the beads using the appropriate elution buffer.

  • Analyze the eluted proteins by Western blotting using anti-CDK12 and anti-DDB1 antibodies. An increased DDB1 signal in the this compound-treated sample compared to the control indicates an induced interaction.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its effects.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo cluster_mechanism Mechanistic start Hypothesis: This compound has anti-cancer activity in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assay (IC50 determination) in_vitro->cell_viability western_blot Western Blot (Target engagement, protein degradation) in_vitro->western_blot in_vivo In Vivo Studies xenograft Xenograft Models (Tumor growth inhibition, survival) in_vivo->xenograft mechanism Mechanism of Action Studies co_ip Co-Immunoprecipitation (Protein-protein interactions) mechanism->co_ip rnaseq RNA-Sequencing (Gene expression changes) mechanism->rnaseq conclusion Conclusion: This compound efficacy and mechanism cell_viability->in_vivo western_blot->mechanism xenograft->conclusion co_ip->conclusion rnaseq->conclusion

Caption: A typical workflow for preclinical evaluation of this compound.

Logical Relationship of this compound's Cellular Effects

Logical_Relationship SR4835 This compound Treatment CDK12_inhibition CDK12/13 Inhibition SR4835->CDK12_inhibition CycK_degradation Cyclin K Degradation SR4835->CycK_degradation DDR_downregulation Downregulation of DDR Genes CDK12_inhibition->DDR_downregulation CycK_degradation->DDR_downregulation DNA_damage Accumulation of DNA Damage DDR_downregulation->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Cell_death Cancer Cell Death Apoptosis->Cell_death

Caption: The cascade of events following this compound treatment in cancer cells.

This guide provides a foundational understanding of the comparative effects of this compound across different cancer types. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that would most benefit from this novel anti-cancer agent.

References

How does SR-4835's potency compare to first-generation CDK inhibitors?

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of cyclin-dependent kinase (CDK) inhibitors has evolved significantly, moving from broad-spectrum agents to highly selective molecules. This guide provides a comparative analysis of the potency of SR-4835, a next-generation CDK inhibitor, against first-generation CDK inhibitors, supported by experimental data. This objective comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.

Executive Summary

This compound demonstrates a marked increase in selectivity and potency against its primary targets, CDK12 and CDK13, when compared to first-generation "pan-CDK" inhibitors such as Flavopiridol (Alvocidib) and Roscovitine (Seliciclib). While first-generation inhibitors exhibit activity across a wide range of CDKs, often with lower potency and higher potential for off-target effects, this compound is a highly selective dual inhibitor.[1][2][3] This targeted approach offers the potential for a more favorable therapeutic window and a reduction in toxicity associated with broad CDK inhibition.

Data Presentation: Potency Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and representative first-generation CDK inhibitors against various CDK subtypes. Lower IC50 values indicate higher potency.

CompoundCDK1CDK2CDK4CDK5CDK6CDK7CDK9CDK12CDK13
This compound >10,000 nM>10,000 nM>10,000 nM>10,000 nM>10,000 nM>10,000 nM>10,000 nM99 nM [2][4][5][6]4.9 nM (Kd) [4][5]
Flavopiridol 30 nM[1]170 nM[1]100 nM[1]170 nM60 nM[1]300 nM[1]10 nM[1]--
Roscovitine 0.65 µM[7][8]0.7 µM[7][8]>100 µM[8]0.16 µM[8]>100 µM[8]0.5 µM[9]0.8 µM[9]--

Data for Flavopiridol and Roscovitine represent a range of reported IC50 values from various sources. The selectivity of this compound is evident from its high IC50 values against other CDKs, indicating minimal activity.

Experimental Protocols

The determination of inhibitor potency is crucial for comparative analysis. Below are detailed methodologies for the key experiments cited.

In Vitro Kinase Assays for this compound

The potency of this compound against CDK12 and CDK13 was determined using in vitro radioactive kinase assays.[10]

  • Enzymes: Recombinant human CDK12/CycK and CDK13/CycK complexes.

  • Substrate: A peptide substrate specific for CDK12/13.

  • Reaction Mixture: The kinase, substrate, and varying concentrations of this compound were incubated in a buffer containing 0.2 mM ATP and [γ-³³P]ATP.

  • Incubation: The reaction was carried out for a specified time at a controlled temperature.

  • Detection: The incorporation of the radiolabeled phosphate into the substrate was measured using a scintillation counter.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase Assays for Flavopiridol

The inhibitory activity of Flavopiridol was assessed using a filter-binding assay.[4]

  • Enzymes: Baculovirus-expressed GST-CDK1/cyclin B1 (human) complex.

  • Substrate: Histone H1.

  • Reaction Mixture: The kinase reaction consisted of 100 ng of the enzyme complex, 1 µg of histone H1, 0.2 µCi [γ-³³P]ATP, and 25 µM ATP in a kinase buffer (50 mM Tris, pH 8.0, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).

  • Inhibitor: Flavopiridol was dissolved in dimethylformamide (DMF) and tested at various concentrations.

  • Termination and Detection: The reaction was stopped by the addition of 20% trichloroacetic acid (TCA). The TCA precipitates were collected onto GF/C unifilter plates, and the incorporated radioactivity was quantified using a liquid scintillation counter.

  • Data Analysis: IC50 values were determined through nonlinear regression analysis.

Cell-Free Assays for Roscovitine

The potency of Roscovitine was evaluated in cell-free assays against a panel of CDKs.[8]

  • Enzymes: Purified cdc2/cyclin B, cdk2/cyclin A, cdk2/cyclin E, and cdk5/p35.

  • Assay Principle: The assays measured the transfer of phosphate from ATP to a specific substrate by the respective CDK.

  • Inhibitor: Roscovitine was added at varying concentrations to determine its inhibitory effect.

  • Detection: The level of substrate phosphorylation was quantified to determine the enzyme activity.

  • Data Analysis: IC50 values were calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualization

This compound Mechanism of Action: Inhibition of CDK12/13 and the DNA Damage Response

This compound's selective inhibition of CDK12 and CDK13 has a profound impact on the DNA Damage Response (DDR) pathway. CDK12 and CDK13 are crucial for the transcription of key DDR genes, including BRCA1 and RAD51. By inhibiting these kinases, this compound disrupts the transcription of these genes, leading to a compromised DDR. This "BRCAness" phenotype sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.[10][11]

SR4835_Mechanism cluster_nucleus Nucleus cluster_transcription Transcription Elongation cluster_ddr DNA Damage Response CDK12_13 CDK12 / CDK13 RNAPII RNA Pol II CDK12_13->RNAPII Phosphorylates Ser2 of CTD DDR_Proteins DDR Proteins (e.g., BRCA1, RAD51) DNA DNA DDR_mRNA DDR Gene mRNA (e.g., BRCA1, RAD51) DNA->DDR_mRNA Transcription DDR_mRNA->DDR_Proteins Translation DNA_Repair Homologous Recombination Repair DDR_Proteins->DNA_Repair Cell_Death Cell Death SR4835 This compound SR4835->CDK12_13 Inhibits PARPi PARP Inhibitors PARPi->DNA_Repair Inhibits DNA_Damage DNA Damage DNA_Damage->DNA_Repair

Caption: this compound inhibits CDK12/13, disrupting DNA damage response and synergizing with PARP inhibitors.

Experimental Workflow: Determining IC50 using a Kinase Assay

The following diagram illustrates a typical workflow for determining the IC50 value of a CDK inhibitor.

IC50_Workflow prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) serial_dilution Serial Dilution of Inhibitor prep->serial_dilution reaction_setup Set up Kinase Reaction (Constant Kinase, Substrate, ATP; Varying Inhibitor Concentration) prep->reaction_setup serial_dilution->reaction_setup incubation Incubate at Controlled Temperature reaction_setup->incubation detection Detect Signal (e.g., Radioactivity, Luminescence) incubation->detection data_analysis Data Analysis (Dose-Response Curve Fitting) detection->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Conclusion

This compound represents a significant advancement over first-generation CDK inhibitors, offering high potency and selectivity for CDK12 and CDK13. This targeted approach avoids the broad-spectrum activity of inhibitors like Flavopiridol and Roscovitine, which can lead to off-target effects and toxicity. The focused mechanism of action of this compound, particularly its impact on the DNA damage response pathway, presents a promising strategy for targeted cancer therapy, especially in combination with DNA-damaging agents and PARP inhibitors. The provided experimental data and protocols offer a basis for the objective comparison of these compounds in a research and development setting.

References

Assessing the Therapeutic Window of SR-4835: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A promising new agent, SR-4835, is emerging in the preclinical landscape of cancer therapy, demonstrating a potentially wider therapeutic window compared to standard chemotherapies for aggressive cancers like triple-negative breast cancer (TNBC) and glioblastoma. This guide provides a comprehensive comparison of this compound with conventional chemotherapeutic agents, supported by available preclinical data, to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

This compound is a highly selective, dual inhibitor of cyclin-dependent kinase 12 (CDK12) and cyclin-dependent kinase 13 (CDK13). Its mechanism of action involves the disruption of the transcriptional machinery of cancer cells, particularly impacting the expression of genes involved in the DNA damage response (DDR). This targeted approach appears to translate to a more favorable safety profile in preclinical models, a critical factor in determining a drug's therapeutic window – the range between the dose that produces a therapeutic effect and the dose that causes unacceptable toxicity.

Superior Tolerability Profile in Preclinical Models

A key finding from in vivo studies is that this compound is well-tolerated in mice, even with long-term dosing[1]. In a preclinical model of glioblastoma, treatment with this compound resulted in a significant extension of overall survival without inducing any observable toxicity in the treated animals. This suggests a high maximum tolerated dose (MTD) and a consequently wide therapeutic index.

Quantitative Comparison of Efficacy and Toxicity

To objectively assess the therapeutic window of this compound, it is essential to compare its efficacy and toxicity with standard-of-care chemotherapies for its primary target indications: triple-negative breast cancer and glioblastoma.

Triple-Negative Breast Cancer (TNBC)

Standard chemotherapy for TNBC often involves a combination of agents such as doxorubicin, cyclophosphamide, and a taxane. While effective, these regimens are associated with significant toxicities.

Compound Efficacy (Preclinical TNBC Models) Reported Preclinical Toxicity Therapeutic Window
This compound Potent in vivo anti-TNBC activity, augments the activity of PARP inhibitors and DNA-damaging chemotherapy.[1]Well-tolerated in mice with long-term dosing.[1]Potentially Wide
Doxorubicin Effective in reducing tumor growth in TNBC xenografts.Cardiotoxicity, hematological toxicity (leucopenia, decreased red blood cell counts, and hemoglobin).[2] Significant reduction in body weight gain in mice.[3]Narrow
Paclitaxel Standard of care for TNBC, demonstrates anti-tumor activity.Peripheral neuropathy, myelosuppression.Moderate
Carboplatin Often used in combination, shows efficacy against TNBC.Myelosuppression (thrombocytopenia, neutropenia), nephrotoxicity.Moderate
Glioblastoma (GBM)

The standard of care for glioblastoma is temozolomide, an alkylating agent that, while providing a survival benefit, is also associated with dose-limiting toxicities.

Compound Efficacy (Preclinical GBM Models) Reported Preclinical Toxicity Therapeutic Window
This compound Significantly longer overall survival in an orthotopic murine PDX model of GBM.[1] Synergistically enhances the potency of temozolomide.No induction of toxicity observed in a murine PDX model of GBM.[1]Potentially Wide
Temozolomide Standard of care, improves survival in GBM patients.Hematological toxicity (lymphocytopenia).[4] Doses higher than 10 mg/kg can induce toxicity in mice.[5]Moderate

Signaling Pathways and Experimental Workflows

To further understand the mechanisms underlying the efficacy and safety of this compound, the following diagrams illustrate its signaling pathway and a typical experimental workflow for assessing its therapeutic window.

SR4835_Signaling_Pathway SR4835 This compound CDK12_13 CDK12/CDK13 SR4835->CDK12_13 Inhibition Molecular_Glue Molecular Glue (Cyclin K Degradation) SR4835->Molecular_Glue RNAPII RNA Polymerase II CDK12_13->RNAPII Phosphorylation DDR_Genes DNA Damage Response Genes RNAPII->DDR_Genes Transcription Transcription_Dysregulation Transcription Dysregulation DDR_Genes->Transcription_Dysregulation Apoptosis Apoptosis Transcription_Dysregulation->Apoptosis Molecular_Glue->CDK12_13

Caption: this compound Signaling Pathway.

Therapeutic_Window_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Lines Cancer Cell Lines (TNBC, GBM) Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Lines->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3) Cell_Lines->Apoptosis_Assay Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Viability_Assay->Efficacy_Study Inform Dosing Apoptosis_Assay->Efficacy_Study Mechanism of Action Xenograft_Model Xenograft/PDX Mouse Model Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Study (MTD, Body Weight, Hematology) Xenograft_Model->Toxicity_Study Therapeutic_Window Therapeutic Window Assessment Efficacy_Study->Therapeutic_Window Effective Dose Toxicity_Study->Therapeutic_Window Tolerated Dose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
SR-4835
Reactant of Route 2
Reactant of Route 2
SR-4835

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.